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  • Product: 2-(Butylamino)acetamide hydrochloride
  • CAS: 91400-34-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(Butylamino)acetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 2-(butylamino)acetamide hydrochloride, a valuable building block in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(butylamino)acetamide hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing with the formation of the intermediate, 2-chloro-N-butylacetamide, followed by nucleophilic substitution with ammonia to yield 2-(butylamino)acetamide, and concluding with the formation of the hydrochloride salt. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and outlines the necessary analytical characterization and safety precautions.

Introduction

2-(Butylamino)acetamide hydrochloride is a primary amine-containing acetamide derivative. The presence of both a primary amine and an amide functional group makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. Its structural motif is found in various biologically active compounds. A robust and well-characterized synthetic route is therefore essential for researchers in the field.

This guide details a reliable and scalable three-step synthesis of 2-(butylamino)acetamide hydrochloride. The chosen synthetic strategy is based on established and well-understood chemical transformations, ensuring reproducibility and high purity of the final product.

Synthetic Strategy and Mechanism

The synthesis of 2-(butylamino)acetamide hydrochloride is most effectively achieved through a three-step sequence:

  • N-acylation: Reaction of butylamine with chloroacetyl chloride to form the key intermediate, 2-chloro-N-butylacetamide.

  • Amination: Nucleophilic substitution of the chloride in 2-chloro-N-butylacetamide with ammonia to yield 2-(butylamino)acetamide.

  • Salt Formation: Treatment of the free base, 2-(butylamino)acetamide, with hydrochloric acid to afford the stable and crystalline hydrochloride salt.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Amination cluster_step3 Step 3: Salt Formation Butylamine Butylamine Intermediate 2-Chloro-N-butylacetamide Butylamine->Intermediate ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate FreeBase 2-(Butylamino)acetamide Intermediate->FreeBase Ammonia Aqueous Ammonia Ammonia->FreeBase FinalProduct 2-(Butylamino)acetamide HCl FreeBase->FinalProduct HCl Hydrochloric Acid HCl->FinalProduct

Caption: Overall synthetic workflow for 2-(butylamino)acetamide hydrochloride.

Step 1: Synthesis of 2-Chloro-N-butylacetamide (N-Acylation)

The initial step involves the acylation of butylamine with chloroacetyl chloride. This is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

The mechanism proceeds through a tetrahedral intermediate, which then collapses to expel a chloride ion, the most stable leaving group, to form the N-butylated acetamide. A base, such as triethylamine or sodium acetate, is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Nucleophilic_Acyl_Substitution cluster_mechanism Mechanism of N-Acylation Reactants Butylamine + Chloroacetyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Product 2-Chloro-N-butylacetamide + HCl Tetrahedral_Intermediate->Product Chloride Elimination

Caption: Mechanism of nucleophilic acyl substitution in Step 1.

Step 2: Synthesis of 2-(Butylamino)acetamide (Amination)

The second step is the conversion of 2-chloro-N-butylacetamide to 2-(butylamino)acetamide via a nucleophilic substitution reaction with ammonia. In this SN2 reaction, the ammonia molecule, acting as a nucleophile, attacks the carbon atom bonded to the chlorine. The chlorine atom, being a good leaving group, is displaced.

A large excess of ammonia is used to favor the formation of the primary amine and to act as a base to neutralize the hydrogen chloride formed during the reaction, preventing the protonation of the newly formed amino group.

SN2_Mechanism cluster_mechanism Mechanism of Amination (SN2) Reactants 2-Chloro-N-butylacetamide + NH3 Transition_State Transition State Reactants->Transition_State Nucleophilic Attack Product 2-(Butylamino)acetamide + NH4Cl Transition_State->Product Chloride Displacement

Caption: SN2 mechanism for the amination reaction in Step 2.

Step 3: Formation of 2-(Butylamino)acetamide Hydrochloride (Salt Formation)

The final step involves the protonation of the basic amino group of 2-(butylamino)acetamide with hydrochloric acid. This acid-base reaction results in the formation of the stable, crystalline hydrochloride salt, which is often easier to handle, purify, and store than the free base. The reaction is typically carried out in a suitable organic solvent, from which the salt precipitates.

Experimental Protocols

Safety First: Always conduct a thorough risk assessment before starting any chemical synthesis. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Step 1: Synthesis of 2-Chloro-N-butylacetamide

Materials:

  • Butylamine

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve butylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-butylacetamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Step 2: Synthesis of 2-(Butylamino)acetamide

Materials:

  • 2-Chloro-N-butylacetamide

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Ethanol

Procedure:

  • In a sealed pressure vessel, dissolve 2-chloro-N-butylacetamide (1.0 eq) in ethanol.

  • Add a large excess of concentrated aqueous ammonia (at least 10 equivalents).

  • Seal the vessel and heat the mixture with stirring at a temperature of 50-70 °C for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the vessel in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • The resulting residue, containing 2-(butylamino)acetamide and ammonium chloride, can be used directly in the next step or purified by extraction. For purification, dissolve the residue in a minimal amount of water and extract with a suitable organic solvent like chloroform or ethyl acetate. The combined organic extracts are then dried and concentrated.

Step 3: Formation of 2-(Butylamino)acetamide Hydrochloride

Materials:

  • 2-(Butylamino)acetamide (crude or purified)

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether or concentrated HCl)

Procedure:

  • Dissolve the crude or purified 2-(butylamino)acetamide in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.0-1.1 equivalents) dropwise with vigorous stirring.

  • A white precipitate of 2-(butylamino)acetamide hydrochloride will form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain pure 2-(butylamino)acetamide hydrochloride.

Characterization of 2-(Butylamino)acetamide Hydrochloride

The identity and purity of the synthesized 2-(butylamino)acetamide hydrochloride should be confirmed by a combination of analytical techniques.

Data Presentation:

PropertyValueSource(s)
Molecular Formula C₆H₁₅ClN₂O
Molecular Weight 166.65 g/mol
Appearance White to off-white powder
Melting Point 193-194 °C
Solubility Soluble in water and methanol.

Spectroscopic Data (Expected):

  • ¹H NMR (D₂O): δ ~3.6 (s, 2H, -CH₂-CO-), ~3.0 (t, 2H, -N-CH₂-), ~1.6 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) ppm.

  • ¹³C NMR (D₂O): δ ~170 (-C=O), ~50 (-N-CH₂-), ~48 (-CH₂-CO-), ~30 (-CH₂-), ~20 (-CH₂-), ~13 (-CH₃) ppm.

  • IR (KBr): ν ~3400-3200 cm⁻¹ (N-H stretch), ~2960-2870 cm⁻¹ (C-H stretch), ~1680 cm⁻¹ (C=O stretch, amide I), ~1550 cm⁻¹ (N-H bend, amide II).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₆H₁₅N₂O⁺: 131.12; found: ~131.1.

Safety and Handling

  • Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. It reacts violently with water to produce hydrochloric acid. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment.[1][2]

  • Butylamine: Flammable liquid and corrosive. It can cause severe skin burns and eye damage. Ensure adequate ventilation and avoid sources of ignition.[3][4]

  • Aqueous Ammonia: Corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Work in a well-ventilated area.[5][6]

  • 2-(Butylamino)acetamide hydrochloride: May cause skin, eye, and respiratory irritation. Standard laboratory safety practices should be followed.

Conclusion

This technical guide has outlined a detailed and reliable three-step synthesis for 2-(butylamino)acetamide hydrochloride. By providing comprehensive experimental protocols, discussing the underlying chemical mechanisms, and including essential characterization and safety data, this document serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The described methodology is robust and can be adapted for various scales, facilitating the production of this important chemical intermediate.

References

  • Yufeng, Chloroacetyl Chloride CAS 79-04-9. (n.d.). Retrieved February 23, 2026, from [Link].

  • INCHEM, ICSC 0401 - sec-BUTYLAMINE. (n.d.). Retrieved February 23, 2026, from [Link].

  • New Jersey Department of Health, Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. (n.d.). Retrieved February 23, 2026, from [Link].

  • CF Industries, Aqua Ammonia 19%. (2024, June 4). Retrieved February 23, 2026, from [Link].

  • Chemos GmbH & Co.KG, Safety Data Sheet: n-Butylamine. (n.d.). Retrieved February 23, 2026, from [Link].

  • HF Sinclair, Aqueous Ammonia. (n.d.). Retrieved February 23, 2026, from [Link].

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 2-(Butylamino)acetamide Hydrochloride

The following technical guide details the physicochemical profile, synthesis, and characterization of 2-(Butylamino)acetamide Hydrochloride (CAS: 91400-34-9). This monograph is designed for use by medicinal chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 2-(Butylamino)acetamide Hydrochloride (CAS: 91400-34-9). This monograph is designed for use by medicinal chemists and formulation scientists.


-Aminoamide / Glycinamide Derivative

Executive Summary

2-(Butylamino)acetamide hydrochloride is a secondary amine salt serving as a critical intermediate in the synthesis of amino-amide local anesthetics (e.g., analogues of Butanilicaine) and peptidomimetic scaffolds. Characterized by a hydrophilic amide head group and a lipophilic butyl tail, the compound exhibits amphiphilic behavior that influences its solubility and partition coefficient. This guide provides a definitive reference for its solid-state properties, solution thermodynamics, and analytical validation.

Chemical Identity & Structural Analysis[1][2][3][4][5]

ParameterSpecification
IUPAC Name 2-(Butylamino)acetamide hydrochloride
Common Synonyms N-butylglycinamide HCl; N-n-Butylglycinamide hydrochloride
CAS Registry Number 91400-34-9
Molecular Formula

Molecular Weight 166.65 g/mol
Free Base MW 130.19 g/mol
SMILES CCCCNCC(=O)N.Cl
InChI Key MMIFONBALKDMML-UHFFFAOYSA-N
Structural Connectivity & Synthesis

The compound consists of a secondary amine core flanked by a linear butyl chain and a primary acetamide moiety. The synthesis typically proceeds via nucleophilic substitution of 2-chloroacetamide with n-butylamine, followed by acidification.

ChemicalStructure Reactants Reactants 2-Chloroacetamide + n-Butylamine Intermediate Intermediate N-Butylglycinamide (Free Base) Reactants->Intermediate SN2 Substitution (EtOH, Reflux) Product Product 2-(Butylamino)acetamide HCl Intermediate->Product Acidification (HCl/IPA)

Figure 1: Synthetic pathway for 2-(Butylamino)acetamide HCl via SN2 substitution.

Solid-State Properties

Understanding the solid-state landscape is vital for handling and formulation. The hydrochloride salt significantly improves thermal stability compared to the hygroscopic free base.

PropertyValue / ObservationSource/Method
Physical State Crystalline PowderVisual Inspection
Color White to Off-whiteVisual Inspection
Melting Point 193 – 194 °C DSC / Capillary [1]
Hygroscopicity Moderate to HighGravimetric Analysis
Crystal Habit Plates/Needles (Solvent dependent)Microscopy
Thermal Analysis Protocol (DSC)

Objective: Determine purity and melting onset.

  • Preparation: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. crimp with a pinhole lid.

  • Equilibration: Equilibrate at 25°C.

  • Ramp: Heat at 10°C/min to 250°C under

    
     purge (50 mL/min).
    
  • Interpretation: Look for a sharp endothermic peak at ~193°C. Broadening indicates impurities or residual solvent.

Solution-State Properties

The physicochemical behavior in solution is dominated by the ionization of the secondary amine.

Solubility Profile

The compound is highly soluble in polar protic solvents due to ionic interactions and hydrogen bonding.

SolventSolubility RatingEstimated Conc. (mg/mL)
Water Freely Soluble> 100 mg/mL
Methanol Soluble50 – 100 mg/mL
Ethanol Sparingly Soluble10 – 30 mg/mL
Acetone Insoluble< 1 mg/mL
Diethyl Ether Insoluble< 0.1 mg/mL
Ionization & pKa

The secondary amine nitrogen is the protonation site.

  • pKa (Amine): ~8.2 (Estimated based on Glycinamide analogs [2]).

  • Physiological State: At pH 7.4, the compound exists predominantly (>85%) in the cationic (protonated) form, aiding aqueous solubility but limiting passive membrane permeability without transport mechanisms.

Speciation Cation Cationic Form (pH < 8.2) Protonated Amine (+) Equilibrium pKa ≈ 8.2 Cation->Equilibrium Neutral Neutral Form (pH > 8.2) Free Base Equilibrium->Neutral

Figure 2: pH-dependent speciation equilibrium of the secondary amine.

Analytical Characterization

Confirming the structure requires specific spectral signatures.

Proton NMR ( -NMR)

Solvent: DMSO-


 or 

.
  • 
     0.90 ppm (t, 3H):  Terminal methyl of butyl group.
    
  • 
     1.35 – 1.60 ppm (m, 4H):  Methylene protons of the butyl chain (
    
    
    
    ).
  • 
     2.95 ppm (t, 2H):  Methylene adjacent to amine nitrogen (
    
    
    
    ).
  • 
     3.80 ppm (s, 2H):  Glycine methylene (
    
    
    
    ).
  • 
     7.50 ppm (br s, 2H):  Amide protons (
    
    
    
    ). Exchangeable with
    
    
    .
  • 
     9.00+ ppm (br s, 2H):  Ammonium protons (
    
    
    
    ). Visible in DMSO-d6.
HPLC Method for Purity

Objective: Quantify related substances (e.g., free butylamine, chloroacetamide).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent required for retention).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Amide absorption).

  • Flow Rate: 1.0 mL/min.

Stability & Degradation

Hydrolytic Stability

The primary amide bond is susceptible to hydrolysis under extreme pH conditions, yielding N-butylglycine and ammonia.

  • Acidic pH (< 2): Stable at room temperature; slow hydrolysis at elevated temperatures.

  • Basic pH (> 10): Rapid hydrolysis of the amide; risk of free base oxidation.

Forced Degradation Protocol

To validate stability-indicating methods:

  • Acid Stress: 1N HCl, 60°C, 24 hours.

  • Base Stress: 0.1N NaOH, RT, 4 hours (Monitor closely for amide cleavage).

  • Oxidative Stress: 3%

    
    , RT, 24 hours (N-oxidation risk).
    

References

  • Sigma-Aldrich. (2024). Product Specification: 2-(Butylamino)acetamide hydrochloride (CAS 91400-34-9).Link

  • ChemicalBook. (2024). Glycinamide Hydrochloride Physicochemical Data.Link

  • PubChem. (2024). Compound Summary: 2-(Butylamino)acetamide hydrochloride.[1][2][3] National Library of Medicine. Link

  • Mancilla, T., et al. (2003).[4] Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(xi), 37-47.[4] (Provides synthetic context for alkylamino acetamides).

Sources

Foundational

An In-depth Technical Guide on 2-(Butylamino)acetamide Hydrochloride (CAS: 91400-34-9): Addressing Data Scarcity and a Case of Mistaken Identity in Chemical Databases

For the Attention of: Researchers, Scientists, and Drug Development Professionals This technical guide addresses the compound 2-(Butylamino)acetamide hydrochloride , assigned the CAS number 91400-34-9 . A comprehensive i...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the compound 2-(Butylamino)acetamide hydrochloride , assigned the CAS number 91400-34-9 . A comprehensive investigation into the scientific literature and chemical databases has revealed a significant scarcity of in-depth technical data for this specific molecule. Furthermore, the available information is frequently confounded with that of other structurally distinct, albeit similarly named, compounds. This guide aims to present the verified information for 2-(Butylamino)acetamide hydrochloride, clarify existing ambiguities, and provide a transparent account of the data limitations that preclude the creation of a comprehensive whitepaper on its synthesis, applications, and mechanism of action at this time.

Chemical Identity and Physicochemical Properties

2-(Butylamino)acetamide hydrochloride is a simple, substituted acetamide. The hydrochloride salt form suggests it is handled as a stable, crystalline solid.

PropertyValueSource
CAS Number 91400-34-9Sigma-Aldrich[1]
Molecular Formula C6H15ClN2OSigma-Aldrich[1]
Molecular Weight 166.65 g/mol Sigma-Aldrich[1]
Physical Form PowderSigma-Aldrich[1]
Melting Point 193-194 °CSigma-Aldrich[1]
InChI 1S/C6H14N2O.ClH/c1-2-3-4-8-5-6(7)9;/h8H,2-5H2,1H3,(H2,7,9);1HSigma-Aldrich[1]
InChIKey MMIFONBALKDMML-UHFFFAOYSA-NSigma-Aldrich[1]
SMILES CCCCNCC(N)=O.ClInferred from structure

It is crucial to distinguish this compound from other similarly named molecules that often appear in searches for this CAS number. A prevalent case of mistaken identity is with Butanilicaine hydrochloride (CAS: 6027-28-7), which has a more complex structure: 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide hydrochloride.[2] While both are butylamino acetamide derivatives, the presence of the substituted phenyl ring in Butanilicaine hydrochloride drastically alters its chemical and pharmacological properties.

Synthesis and Manufacturing Considerations

A common method for the synthesis of N-substituted aminoacetamides involves a two-step process:

  • Halogenation of an N-protected glycine: Starting with a suitable N-protected glycine (e.g., Boc-glycine), the carboxylic acid can be converted to an acid chloride, which is then reacted with an amine to form the amide.

  • Nucleophilic substitution: A more direct route would involve the reaction of a primary amine (butylamine) with a 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide.

Hypothetical Synthesis Workflow

Hypothetical Synthesis of 2-(Butylamino)acetamide hydrochloride reagent1 Butylamine intermediate 2-(Butylamino)acetamide (Free Base) reagent1->intermediate Nucleophilic Substitution reagent2 2-Chloroacetamide reagent2->intermediate product 2-(Butylamino)acetamide hydrochloride intermediate->product Salt Formation hcl HCl (in suitable solvent, e.g., ether) hcl->product

Caption: A plausible two-step synthesis of 2-(Butylamino)acetamide hydrochloride.

It must be emphasized that this is a theoretical pathway and has not been experimentally validated from the available literature for this specific compound. Researchers would need to undertake process development and optimization, including solvent selection, temperature control, and purification methods (e.g., recrystallization).

Analytical Characterization

Standard analytical techniques would be required to confirm the identity and purity of 2-(Butylamino)acetamide hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, showing characteristic peaks for the butyl group, the methylene groups, and the amide protons.

  • Mass Spectrometry (MS): This would be used to determine the molecular weight of the free base and its fragmentation pattern.

  • Infrared (IR) Spectroscopy: This would show characteristic absorption bands for the N-H, C=O (amide I), and N-H bend (amide II) functional groups.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method would be necessary to determine the purity of the compound.[3]

Applications and Biological Significance: A Knowledge Gap

There is a notable absence of published research on the applications or biological activity of 2-(Butylamino)acetamide hydrochloride. While the broader class of acetamides has been investigated for various therapeutic purposes, including as nootropics, anticonvulsants, and antimicrobials, no such studies have been reported for this specific molecule.[4][5][6]

A search for the biological activity of a closely related compound, 2-(Dibutylamino)acetamide, also yielded no results, with a clear statement from one source that there is no available information on its mechanism of action or pharmacological profile.[4] This suggests that this particular chemical scaffold (simple alkylamino acetamides) may be underexplored in drug discovery and development.

Given the lack of data, any discussion of a mechanism of action or signaling pathways would be purely speculative. Foundational in vitro and in vivo studies would be required to determine any potential pharmacological effects.

Safety and Handling

The available safety data for 2-(Butylamino)acetamide hydrochloride indicates that it should be handled with care.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Signal Word: Warning.[1]

  • Pictogram: GHS07 (Exclamation mark).[1]

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

Conclusion and Future Directions

2-(Butylamino)acetamide hydrochloride (CAS: 91400-34-9) is a sparsely characterized chemical compound. While basic physicochemical properties are available, there is a significant lack of in-depth technical information regarding its synthesis, applications, and biological activity in the public domain. The information landscape is further complicated by frequent confusion with other molecules, most notably Butanilicaine hydrochloride.

For researchers and drug development professionals, this compound represents a largely unexplored area. The development of a validated synthetic protocol and subsequent screening for biological activity would be the necessary first steps to elucidate any potential utility for this molecule. Until such foundational research is conducted and published, a comprehensive technical guide on the core attributes of 2-(Butylamino)acetamide hydrochloride cannot be fully realized.

References

  • PubChem. Acetamide, 2-(butylamino)-N-(2-chloro-6-methylphenyl)-, Hydrochloride (1:1). [Link]

  • PubChemLite. 2-(butylamino)acetamide hydrochloride (C6H14N2O). [Link]

  • Srini Chem. 2-(tert-Butylamino) acetic acid hydrochloride - 6939-23-7 Manufacturers. [Link]

  • National Center for Biotechnology Information. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]

  • ResearchGate. Synthesis and characterization of new 2-(alkylamino)acetamides. [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • Google Patents. CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. [Link]

  • ResearchGate. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]

  • Patsnap Synapse. What is Acetamide used for?. [Link]

Sources

Exploratory

A Technical Guide to the Biological Activity Screening of 2-(Alkylamino)acetamide Derivatives

Introduction: The Therapeutic Promise of 2-(Alkylamino)acetamide Scaffolds The 2-(alkylamino)acetamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of nov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of 2-(Alkylamino)acetamide Scaffolds

The 2-(alkylamino)acetamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. These compounds, characterized by a central acetamide core with a variable alkylamino side chain, have demonstrated a remarkable breadth of biological activities. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth exploration of the biological activity screening of 2-(alkylamino)acetamide derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these derivatives have shown promise—antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities—and detail the experimental workflows for their comprehensive evaluation.

I. Synthesis of 2-(Alkylamino)acetamide Derivatives: A General Workflow

The synthesis of 2-(alkylamino)acetamide derivatives is typically achieved through a straightforward and efficient two-step process.[1] The general strategy involves the initial preparation of a 2-bromo-N-substituted acetamide intermediate, followed by a nucleophilic substitution reaction with a desired amine.

General Experimental Protocol: Synthesis
  • Synthesis of 2-Bromo-N-Substituted Acetamide Intermediate:

    • To a solution of a substituted aniline (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine or pyridine (1.2 equivalents) and cool the mixture to 0°C.

    • Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-N-substituted acetamide. This intermediate can be purified by recrystallization or column chromatography.[2]

  • Synthesis of 2-(Alkylamino)acetamide Derivatives:

    • Dissolve the 2-bromo-N-substituted acetamide intermediate (1.0 equivalent) in a suitable solvent like DCM.

    • Add a saturated solution of potassium carbonate followed by the desired primary or secondary amine (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain the final 2-(alkylamino)acetamide derivative.[2]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis Substituted Aniline Substituted Aniline Reaction1 Acylation Substituted Aniline->Reaction1 Bromoacetyl Bromide Bromoacetyl Bromide Bromoacetyl Bromide->Reaction1 Intermediate 2-Bromo-N-Substituted Acetamide Reaction1->Intermediate Reaction2 Nucleophilic Substitution Intermediate->Reaction2 Amine Amine Amine->Reaction2 Final_Product 2-(Alkylamino)acetamide Derivative Reaction2->Final_Product

General synthetic workflow for 2-(alkylamino)acetamide derivatives.

II. Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[3] 2-(Alkylamino)acetamide derivatives have shown promise in this area, and a systematic screening approach is crucial to identify lead compounds.[4]

Rationale for Initial Screening: The Agar Well Diffusion Method

For a preliminary assessment of a library of newly synthesized 2-(alkylamino)acetamide derivatives, the agar well diffusion method is a cost-effective and efficient choice.[5] This method allows for the simultaneous screening of multiple compounds against various microbial strains, providing a qualitative and semi-quantitative measure of antimicrobial activity. The principle is based on the diffusion of the test compound from a well through an agar medium inoculated with a specific microorganism. A clear zone of inhibition around the well indicates antimicrobial activity.

Detailed Protocol: Agar Well Diffusion Assay
  • Media and Inoculum Preparation:

    • Prepare Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.

    • Pour the sterile agar into sterile Petri dishes and allow it to solidify.

    • Prepare a standardized microbial inoculum (0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Evenly spread the microbial suspension over the surface of the agar plates.

  • Assay Procedure:

    • Using a sterile borer, create uniform wells (6 mm in diameter) in the agar.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • Add a fixed volume (e.g., 100 µL) of each test compound solution to the respective wells.

    • Include a positive control (a standard antibiotic like ciprofloxacin for bacteria or fluconazole for fungi) and a negative control (solvent alone).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition in millimeters (mm).

    • A larger zone of inhibition generally indicates greater antimicrobial activity.

Confirmatory Screening: Broth Microdilution for MIC and MFC/MBC Determination

Compounds that exhibit significant zones of inhibition in the initial screen should be further evaluated to determine their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC). The broth microdilution method is the gold standard for this quantitative assessment.[5]

Detailed Protocol: Broth Microdilution Assay
  • Preparation:

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton broth or Sabouraud Dextrose broth to each well.

    • Prepare serial two-fold dilutions of the test compounds in the microtiter plate.

    • Add a standardized microbial inoculum to each well.

    • Include a positive control (microorganism and broth) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate under appropriate conditions.

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • MFC/MBC Determination:

    • From the wells showing no visible growth, take an aliquot and plate it on fresh agar plates.

    • Incubate the agar plates.

    • The MFC/MBC is the lowest concentration that results in no microbial growth on the agar plate.

Compound ID Structure Test Organism Zone of Inhibition (mm) MIC (µg/mL) MFC/MBC (µg/mL)
Derivative 1 2-(diethylamino)-N-phenylacetamideS. aureus1862.5125
Derivative 2 N-(4-chlorophenyl)-2-(pyrrolidin-1-yl)acetamideE. coli15125250
Derivative 3 2-(morpholino)-N-(p-tolyl)acetamideC. albicans2031.2562.5
Ciprofloxacin -S. aureus2512
Fluconazole -C. albicans2248

Fictional data for illustrative purposes.

III. Anticancer Activity Screening

Acetamide derivatives have garnered significant attention as potential anticancer agents, with studies demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis.[6] A tiered screening approach is recommended to identify promising candidates.

Rationale for Cell Line Selection

The choice of cancer cell lines is critical for relevant and meaningful results.[7] It is advisable to screen against a panel of cell lines representing different cancer types (e.g., breast, lung, colon, prostate). The selection should be based on the specific research hypothesis. For instance, if the derivatives are designed to target a particular signaling pathway, cell lines with known alterations in that pathway should be included.[8] Using a combination of well-characterized and diverse cell lines provides a broader understanding of the compound's activity spectrum.

Primary Screening: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of test compounds.[6] It is a robust and high-throughput compatible assay for primary screening.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 2-(alkylamino)acetamide derivatives for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Secondary Screening: Elucidating the Mechanism of Action

Compounds with potent cytotoxic activity should be further investigated to understand their mechanism of action. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[9]

G Start Primary Screening: Cytotoxicity (MTT Assay) Active_Compounds Active Compounds (Low IC50) Start->Active_Compounds Secondary_Screening Secondary Screening: Mechanism of Action Active_Compounds->Secondary_Screening Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Secondary_Screening->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Secondary_Screening->Cell_Cycle_Analysis Western_Blot Western Blot (Apoptotic Protein Expression) Secondary_Screening->Western_Blot Lead_Compound Lead Compound Identification Apoptosis_Assay->Lead_Compound Cell_Cycle_Analysis->Lead_Compound Western_Blot->Lead_Compound

Workflow for anticancer activity screening.
Detailed Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

IV. Anticonvulsant Activity Screening

N-substituted amino acid derivatives, including 2-(alkylamino)acetamides, have shown potential as anticonvulsant agents.[10] Preclinical evaluation in animal models is essential to determine their efficacy.

Primary In Vivo Screening: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) Tests

The MES and scPTZ tests are the "gold standard" primary screening models for anticonvulsant drugs.[3] The MES test is a model of generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures.

Detailed Protocol: MES Test
  • Animal Dosing: Administer the test compound intraperitoneally (i.p.) to mice at various doses.

  • Seizure Induction: After a predetermined time for drug absorption, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Calculate the median effective dose (ED50), the dose that protects 50% of the animals.

Detailed Protocol: scPTZ Test
  • Animal Dosing: Administer the test compound i.p. to mice at various doses.

  • Seizure Induction: After the appropriate absorption time, administer pentylenetetrazol (PTZ) subcutaneously.

  • Observation: Observe the mice for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. The absence of such seizures indicates protection.

  • Data Analysis: Calculate the ED50.

Neurotoxicity Assessment: The Rotarod Test

It is crucial to assess the potential neurotoxicity of the compounds at their effective doses. The rotarod test evaluates motor coordination and can indicate neurological deficits.[3]

Detailed Protocol: Rotarod Test
  • Animal Training: Train mice to remain on a rotating rod for a specific period.

  • Compound Administration: Administer the test compound at various doses.

  • Testing: At the time of peak effect, place the mice on the rotarod.

  • Data Analysis: Record the number of animals that fall off the rod. Calculate the median toxic dose (TD50). The protective index (PI = TD50/ED50) is a measure of the drug's safety margin.

Compound ID MES ED50 (mg/kg) scPTZ ED50 (mg/kg) Rotarod TD50 (mg/kg) Protective Index (MES)
Derivative 4 2550>300>12
Derivative 5 40752005
Phenytoin 9.5Inactive687.2
Ethosuximide Inactive130>500>3.8

Fictional data for illustrative purposes.

V. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and acetamide derivatives have shown potential as anti-inflammatory agents.[11] In vitro assays are valuable for initial screening and mechanistic studies.

Primary In Vitro Screening: Inhibition of Nitric Oxide (NO) Production

Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) are a common in vitro model for inflammation. LPS induces the production of pro-inflammatory mediators, including nitric oxide (NO). The Griess assay can be used to quantify NO production and assess the anti-inflammatory potential of test compounds.[12]

Detailed Protocol: Griess Assay for NO Inhibition
  • Cell Culture and Treatment:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the 2-(alkylamino)acetamide derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC50 value.

Secondary In Vitro Screening: COX and LOX Inhibition Assays

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[13][14] Enzyme inhibition assays can determine if the anti-inflammatory activity of the derivatives is mediated through these pathways. Commercially available ELISA-based kits are commonly used for this purpose.[15]

Detailed Protocol: COX/LOX Inhibition Assay (ELISA-based)
  • Enzyme and Substrate Preparation: Prepare the recombinant COX or LOX enzyme and its substrate (arachidonic acid) as per the kit instructions.

  • Inhibition Assay: Incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation and Detection: Initiate the enzymatic reaction by adding the substrate. After a set incubation period, measure the product formation using the detection reagents provided in the kit.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values.

G Arachidonic_Acid Arachidonic Acid COX COX Pathway Arachidonic_Acid->COX LOX LOX Pathway Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Derivative 2-(Alkylamino)acetamide Derivative Derivative->COX Inhibition Derivative->LOX Inhibition

Inhibition of inflammatory pathways by 2-(alkylamino)acetamide derivatives.

VI. Structure-Activity Relationship (SAR) and Physicochemical Properties

Systematic modifications of the 2-(alkylamino)acetamide scaffold can provide valuable insights into the structure-activity relationship (SAR). For instance, in antimicrobial studies, the nature of the alkylamino group and substitutions on the N-phenyl ring can significantly influence potency and spectrum of activity.[16] Similarly, for anticancer activity, the steric and electronic properties of the substituents can impact cytotoxicity and selectivity.[17]

Furthermore, understanding the physicochemical properties of the derivatives, such as lipophilicity (LogP) and aqueous solubility, is crucial for predicting their pharmacokinetic behavior, including absorption and bioavailability.[18] Computational tools can be employed for the in silico prediction of these properties early in the drug discovery process.[19]

VII. Predictive Toxicology

Early assessment of potential toxicity is a critical component of modern drug development.[20] In silico predictive toxicology models can be utilized to flag potential liabilities of 2-(alkylamino)acetamide derivatives before resource-intensive in vivo studies.[21] These models use computational algorithms to predict various toxicity endpoints based on the chemical structure of the compound.

Conclusion

The 2-(alkylamino)acetamide scaffold represents a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. A systematic and well-designed screening cascade, as outlined in this guide, is essential for identifying and characterizing promising lead compounds. By integrating in vitro and in vivo assays with mechanistic studies and an understanding of SAR and physicochemical properties, researchers can efficiently advance the development of 2-(alkylamino)acetamide derivatives into next-generation therapeutics.

References

  • Frontiers. (2025). Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. [Link]

  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. [Link]

  • Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(11), 37-47. [Link]

  • Li, J., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. European Journal of Medicinal Chemistry, 234, 114229. [Link]

  • Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3381-3391. [Link]

  • ResearchGate. (2025). Evaluation of Physicochemical Parameters Influencing Bioavailability and Therapeutic Potential in Nucleoside Analogues. [Link]

  • American Chemical Society. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17897–17910. [Link]

  • SlideShare. (n.d.). Screening Methods of Anti-epileptic drugs. [Link]

  • MDPI. (2025). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. [Link]

  • Semantic Scholar. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properti. [Link]

  • MDPI. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. [Link]

  • Bentham Science. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. [Link]

  • MDPI. (2022). Assessment of Physicochemical and In Vivo Biological Properties of Polymeric Nanocapsules Based on Chitosan and Poly(N-vinyl pyrrolidone-alt-itaconic anhydride). [Link]

  • MDPI. (2025). Artificial Intelligence-Driven Drug Toxicity Prediction: Advances, Challenges, and Future Directions. [Link]

  • bioRxiv. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • PubMed. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. [Link]

  • AZoLifeSciences. (2024). Machine Learning in Predictive Toxicology. [Link]

  • MDPI. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. [Link]

  • Lecturio. (2025). Second-Generation Anticonvulsant Drugs. [Link]

  • ChemRxiv. (2023). Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. [Link]

  • Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. [Link]

  • Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. [Link]

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  • ResearchGate. (2026). Synthesis, Anticonvulsant and Toxicity Evaluation of Newer 2-[4-(3-Substituted Phenylacryloyl) Phenylamino]-NSubstituted Phenyl Acetamide Derivatives. [Link]

  • ResearchGate. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]

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Foundational

Solubility Profile of 2-(Butylamino)acetamide Hydrochloride in Organic Solvents: A Physicochemical Approach

An In-depth Technical Guide for Researchers Abstract: The selection of an appropriate solvent is a critical parameter in drug development and chemical synthesis, influencing reaction kinetics, purification, and formulati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: The selection of an appropriate solvent is a critical parameter in drug development and chemical synthesis, influencing reaction kinetics, purification, and formulation. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Butylamino)acetamide hydrochloride in various organic solvents. Due to the absence of extensive published data for this specific compound, this paper establishes a predictive and experimental guide grounded in fundamental physicochemical principles. We will explore the molecular characteristics of the solute, delve into the theoretical underpinnings of solubility including Hansen Solubility Parameters (HSP), and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering the necessary tools to systematically approach solvent screening and selection for this compound.

Physicochemical Characterization of the Solute

2-(Butylamino)acetamide hydrochloride (CAS: 91400-34-9) is an organic salt with a molecular weight of 166.65 g/mol . Its structure comprises a combination of functional groups that dictate its solubility behavior: a non-polar n-butyl group, a polar amide moiety, and a protonated secondary amine (ammonium chloride salt). The compound typically presents as a powder with a melting point between 193-194°C.

The hydrochloride salt form renders the molecule ionic, creating a strong dipole and a center for potent ion-dipole interactions. The amide group can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). The butyl chain introduces a lipophilic character. This structural duality suggests a complex solubility profile, with high affinity for polar, protic solvents that can solvate the ionic head and engage in hydrogen bonding, and limited affinity for non-polar, aprotic solvents.

cluster_molecule 2-(Butylamino)acetamide Hydrochloride cluster_interactions Key Interaction Potentials mol C₆H₁₅N₂O⁺Cl⁻ ion_head Ammonium Head -NH₂⁺Cl⁻ ionic Ionic / Ion-Dipole ion_head->ionic Dominant amide_group Amide Group -C(=O)NH₂ h_bond Hydrogen Bonding amide_group->h_bond H-Donor & Acceptor alkyl_chain Butyl Chain -C₄H₉ nonpolar van der Waals (Non-polar) alkyl_chain->nonpolar Lipophilic

Caption: Molecular structure analysis of 2-(Butylamino)acetamide hydrochloride.

Theoretical Principles of Solubility

The dissolution of a crystalline solute in a solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

"Like Dissolves Like": A Foundational Paradigm

This principle suggests that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[1] For 2-(Butylamino)acetamide hydrochloride, this implies:

  • Polar Solvents: Will readily interact with the ammonium chloride and amide groups.

  • Non-polar Solvents: Will have weak interactions with the polar moieties, failing to overcome the strong ionic lattice energy of the solid solute.

Solvent Polarity, Dielectric Constant, and Hydrogen Bonding

The ability of a solvent to dissolve an ionic compound is strongly correlated with its dielectric constant (ε). A high dielectric constant reduces the electrostatic attraction between the cation (butylamino-acetamide fragment) and the chloride anion, facilitating their separation and solvation.

Furthermore, solvents are classified by their ability to donate or accept protons in hydrogen bonds:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These are excellent solvents for ionic salts. They possess high dielectric constants and can act as both hydrogen bond donors and acceptors, effectively solvating both the cation and the anion.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are effective at solvating cations but less so for small anions like chloride. Solubility is possible but often less than in protic counterparts.

  • Non-polar Solvents (e.g., hexane, toluene, diethyl ether): With low dielectric constants and an inability to form strong favorable interactions with ionic species, these are poor solvents for this compound.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the Hansen Solubility Parameter (HSP) system.[2] It deconstructs the total Hildebrand solubility parameter (δ) into three components:

  • δD: Energy from dispersion forces (non-polar).

  • δP: Energy from polar intermolecular forces.

  • δH: Energy from hydrogen bonding.

The principle states that solvents with HSP values close to those of the solute are more likely to dissolve it.[2] While the HSP values for 2-(Butylamino)acetamide hydrochloride are not published, we can infer its characteristics. It will possess a very high δP due to its ionic nature and a high δH from its amide and ammonium groups. Therefore, suitable solvents will also exhibit high δP and δH values.

A Framework for Experimental Solubility Determination

Given the lack of published data, a systematic experimental approach is necessary. The following protocols are designed to provide a robust framework for determining the solubility profile.

Protocol 1: Qualitative Solubility Assessment

This rapid screening method helps classify the compound's solubility and guides the selection of solvents for quantitative analysis.[3][4][5]

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of representative solvents.

Materials:

  • 2-(Butylamino)acetamide hydrochloride

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Selection of solvents (see Table 1 for suggestions)

  • Microspatula and analytical balance

Procedure:

  • Preparation: Add approximately 10 mg of 2-(Butylamino)acetamide hydrochloride to a clean, dry test tube.

  • Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: A clear, homogeneous solution with no visible solid particles.

    • Partially Soluble: The solution is cloudy, or a significant amount of solid has dissolved but some remains.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Confirmation (if soluble): If the compound appears soluble, add another 20-30 mg of solute and repeat the mixing to confirm it was not a borderline case.

  • Record: Document the observations for each solvent tested.

Protocol 2: Quantitative Solubility Measurement (Isothermal Equilibrium Method)

This method determines the precise saturation solubility of the compound in a given solvent at a specific temperature.[6]

Objective: To accurately measure the solubility of the compound in mg/mL or mol/L.

Materials:

  • Scintillation vials or sealed glass flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC or UV-Vis spectrophotometer for quantification (or a gravimetric method)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of 2-(Butylamino)acetamide hydrochloride to a vial (e.g., 100 mg to 2 mL of solvent) to ensure a saturated solution with visible solid remaining at equilibrium.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., at 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can validate the minimum time required.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, tared vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is critical to remove all particulate matter.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the tared vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Weigh the remaining solid to determine the mass dissolved in the known volume of solvent.

    • Spectroscopic Method (e.g., HPLC): Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the instrument. Analyze the sample and determine the concentration based on a pre-established calibration curve.

  • Calculation: Express the solubility as mg/mL, g/L, or mol/L.

cluster_quant Protocol 2: Quantitative Measurement start Start: Select Solvent qual_test Protocol 1: Qualitative Test (10 mg / 0.5 mL) start->qual_test observe Observe: Soluble, Partially Soluble, or Insoluble? qual_test->observe prep_sat Prepare Saturated Solution (Excess Solute) observe->prep_sat Soluble or Partially Soluble insoluble Result: Insoluble/ Poor Solvent observe->insoluble Insoluble equilibrate Equilibrate (e.g., 24h @ 25°C) prep_sat->equilibrate separate Settle & Filter Supernatant (0.22 µm filter) equilibrate->separate quantify Quantify Concentration (HPLC or Gravimetric) separate->quantify calc Calculate Solubility (mg/mL or mol/L) quantify->calc end End: Solubility Data calc->end insoluble->end

Caption: Experimental workflow for solubility determination.

Predicted Solubility Profile & Solvent Selection

Based on the theoretical principles, a predicted solubility profile can be constructed to guide solvent selection.

High Solubility Predicted:

  • Water, Methanol, Formamide: These are highly polar, protic solvents with high hydrogen bonding capacity and high dielectric constants, ideal for dissolving an amine salt.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent known for its exceptional solvating power for a wide range of compounds, including salts.

Moderate to Low Solubility Predicted:

  • Ethanol, Isopropanol: As the alkyl chain length of the alcohol increases, the polarity decreases, which will likely reduce its solvating power for the ionic compound.

  • Acetonitrile, N,N-Dimethylformamide (DMF): These polar aprotic solvents may dissolve some of the compound, but likely less than DMSO or protic solvents.

Very Low to Insoluble Predicted:

  • Acetone, Ethyl Acetate: These have lower polarity and are less effective at solvating ionic species.

  • Dichloromethane (DCM), Tetrahydrofuran (THF): While having a dipole moment, their overall polarity and inability to hydrogen bond effectively make them poor solvents.

  • Toluene, Hexane, Diethyl Ether: These non-polar solvents are predicted to be ineffective.

The following table provides key parameters for a range of solvents to aid in selection for experimental testing.

Table 1: Properties of Common Organic Solvents for Screening

Solvent Class Polarity Index Dielectric Constant (ε) Hansen δP Hansen δH
Water Polar Protic 10.2 80.1 16.0 42.3
Methanol Polar Protic 5.1 32.7 12.3 22.3
Ethanol Polar Protic 4.3 24.5 8.8 19.4
Isopropanol Polar Protic 3.9 19.9 6.1 16.4
Acetonitrile Polar Aprotic 5.8 37.5 18.0 6.1
DMSO Polar Aprotic 7.2 46.7 16.4 10.2
DMF Polar Aprotic 6.4 36.7 13.7 11.3
Acetone Polar Aprotic 5.1 20.7 10.4 7.0
Ethyl Acetate Polar Aprotic 4.4 6.0 5.3 7.2
Dichloromethane Polar Aprotic 3.1 9.1 7.3 7.1
Tetrahydrofuran Polar Aprotic 4.0 7.6 5.7 8.0
Toluene Non-polar 2.4 2.4 1.4 2.0
n-Hexane Non-polar 0.1 1.9 0.0 0.0

(Note: Hansen parameter data sourced from various compilations.[7][8] Values can vary slightly between sources.)

Conclusion

References

  • Hansen solubility parameter (HSP) of some common solvents and target compounds . ResearchGate. [Link]

  • Acetamide, 2-(butylamino)-N-(2-chloro-6-methylphenyl)-, Hydrochloride (1:1) . PubChem, National Center for Biotechnology Information. [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids . Diversified Enterprises. [Link]

  • Solubility Parameters: Solvents . Scribd. [Link]

  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis . Mendeley Data. [Link]

  • 2-(butylamino)acetamide hydrochloride (C6H14N2O) . PubChemLite. [Link]

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  • Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K . SciELO. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Mansoura University. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Colorado Boulder. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Framework for Preclinical Anticonvulsant Screening of Novel Acetamide Derivatives

As a Senior Application Scientist, my objective extends beyond merely presenting protocols. This guide is designed to provide the foundational logic and strategic thinking essential for the preclinical evaluation of nove...

Author: BenchChem Technical Support Team. Date: February 2026

Author's Foreword

As a Senior Application Scientist, my objective extends beyond merely presenting protocols. This guide is designed to provide the foundational logic and strategic thinking essential for the preclinical evaluation of novel acetamide derivatives as potential anticonvulsant agents. Epilepsy is a complex neurological disorder, and a significant portion of patients remain resistant to current therapies, underscoring the urgent need for new chemical entities.[1][2] Acetamide-based compounds represent a promising structural class, with various derivatives demonstrating potent activity in preclinical models.[3][4][5] This document offers a comprehensive, multi-tiered framework for their systematic evaluation, from initial mechanism-of-action hypotheses to robust in vivo efficacy and safety profiling. The causality behind each experimental choice is explained to empower researchers to not only execute these protocols but also to interpret the resulting data with confidence and insight.

Introduction: The Scientific Rationale for Screening Acetamide Derivatives

Epilepsy is characterized by recurrent, unprovoked seizures resulting from an imbalance between excitatory and inhibitory neurotransmission in the brain.[6][7] The development of new antiepileptic drugs (AEDs) is a critical area of research, particularly for the nearly one-third of patients with drug-resistant epilepsy.[2][8]

The therapeutic potential of a new compound class, such as acetamide derivatives, is typically predicated on its ability to modulate key targets involved in neuronal excitability. The two most validated and common mechanisms of action for existing AEDs are:

  • Blockade of Voltage-Gated Sodium Channels (VGSCs): These channels are crucial for the initiation and propagation of action potentials.[9][10] By stabilizing the inactive state of VGSCs, drugs can selectively reduce the high-frequency neuronal firing that characterizes a seizure, without significantly affecting normal neurotransmission.[9][11] This is a hallmark mechanism for drugs like phenytoin and carbamazepine.[10][11]

  • Enhancement of GABAergic Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[6][7] Augmenting its effects can effectively dampen excessive neuronal activity. This can be achieved by:

    • Positive allosteric modulation of GABA-A receptors: This enhances the influx of chloride ions, hyperpolarizing the neuron.[6][12]

    • Inhibition of GABA Transaminase (GABA-T): This enzyme is responsible for the catabolism of GABA.[7] Inhibiting GABA-T increases the synaptic availability of GABA.[3][7]

Initial in silico and in vitro studies on novel acetamide derivatives often suggest potential interactions with these pathways, making them the logical starting point for an experimental investigation.[13][14]

cluster_0 Neuronal Excitability cluster_1 Cellular Outcome Acetamide Acetamide Derivative VGSC Voltage-Gated Sodium Channel (VGSC) Acetamide->VGSC Inhibition GABA_System GABAergic System Acetamide->GABA_System Enhancement Reduced_Firing Reduced Neuronal Firing VGSC->Reduced_Firing GABA_A GABA-A Receptor GABA_System->GABA_A GABA_T GABA Transaminase (GABA-T) GABA_System->GABA_T Increased_Inhibition Increased Inhibitory Neurotransmission GABA_System->Increased_Inhibition Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect Increased_Inhibition->Anticonvulsant_Effect

Figure 1: Key molecular targets for anticonvulsant acetamide derivatives.

The Preclinical Screening Workflow: A Tiered Approach

A successful screening campaign relies on a logical, tiered progression that balances throughput, cost, and translational relevance. The process begins with high-throughput in vitro assays to confirm the mechanism of action and identify potent compounds. Promising candidates then advance to acute in vivo seizure models for efficacy assessment, followed by neurotoxicity evaluations to establish a preliminary safety window. Only the most promising leads, with a strong efficacy and safety profile, would proceed to more complex chronic epilepsy models.[15][16]

A Tier 1: In Vitro Mechanism of Action (High-Throughput) B Tier 2: In Vivo Acute Seizure Models (Efficacy Screening) A->B Potent Hits C Tier 3: In Vivo Neurotoxicity & Motor Impairment (Safety Screening) B->C Active Compounds E Candidate Selection (Protective Index) C->E D Tier 4: In Vivo Chronic Epilepsy Models (Lead Candidate Validation) E->D High PI

Figure 2: A tiered experimental workflow for anticonvulsant screening.

Tier 1 Protocols: In Vitro Mechanistic Assays

In vitro preparations are invaluable for dissecting the molecular mechanisms of a compound, offering a controlled environment to study interactions with specific targets like ion channels and enzymes.[15][17]

Protocol 3.1: Patch-Clamp Electrophysiology on Cultured Neurons
  • Objective: To directly measure the effect of acetamide derivatives on VGSC function and GABA-A receptor currents.

  • Rationale: This is the gold-standard method for characterizing ion channel modulators. For VGSCs, a use-dependent block protocol is critical, as it mimics the high-frequency firing state of neurons during a seizure and is a hallmark of many effective AEDs.[9]

  • Methodology:

    • Cell Preparation: Utilize primary hippocampal or cortical neurons cultured for 12-14 days, or a validated cell line expressing the target neuronal sodium channel (e.g., Nav1.1, Nav1.2, Nav1.6) or GABA-A receptor subunits.

    • Recording: Establish a whole-cell patch-clamp configuration.

    • For VGSC Analysis:

      • Hold the cell at a hyperpolarized potential (e.g., -90 mV).

      • To assess tonic block, apply a single depolarizing step (e.g., to 0 mV).

      • To assess use-dependent block, apply a train of depolarizing pulses (e.g., 50 pulses at 10 Hz).

      • Record baseline currents in artificial cerebrospinal fluid (aCSF).

      • Perfuse the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and repeat the stimulation protocols.

    • For GABA-A Receptor Analysis:

      • Hold the cell at -60 mV.

      • Apply a short puff of GABA (e.g., 10 µM) to elicit an inward chloride current.

      • Record baseline GABA-evoked currents.

      • Co-apply the test compound with GABA to determine if it potentiates the current.

    • Data Analysis: Calculate the percentage of inhibition (for VGSCs) or potentiation (for GABA-A receptors) at each concentration and fit the data to a concentration-response curve to determine the IC₅₀ or EC₅₀.

Table 1: Example In Vitro Data Summary
Compound IDTargetAssay TypeResult (IC₅₀/EC₅₀)
ACET-001VGSC (Nav1.2)Use-Dependent Block5.2 µM
ACET-001GABA-A (α1β2γ2)GABA Potentiation> 100 µM
ACET-002VGSC (Nav1.2)Use-Dependent Block89.7 µM
ACET-002GABA-TEnzyme Inhibition12.4 µM
Diazepam (Control)GABA-A (α1β2γ2)GABA Potentiation0.1 µM
Carbamazepine (Control)VGSC (Nav1.2)Use-Dependent Block15.1 µM

Tier 2 Protocols: In Vivo Acute Seizure Models

Acute models use a chemical or electrical stimulus to induce a seizure in a healthy animal. They are the cornerstone of initial in vivo screening due to their high reproducibility, cost-effectiveness, and predictive validity for specific human seizure types.[16][18][19]

cluster_MES MES Test cluster_PTZ scPTZ Test cluster_6Hz 6-Hz Test MES Maximal Electroshock (High-frequency electrical stimulus) MES_Seizure Tonic-Clonic Seizure MES->MES_Seizure MES_Mech Mechanism: Prevents seizure spread MES_Seizure->MES_Mech PTZ Pentylenetetrazol (PTZ) (GABA-A antagonist) PTZ_Seizure Clonic / Absence Seizure PTZ->PTZ_Seizure PTZ_Mech Mechanism: Elevates seizure threshold PTZ_Seizure->PTZ_Mech Hz6 6 Hz Stimulation (Low-frequency, long-duration) Hz6_Seizure Focal / Psychomotor Seizure (Therapy-Resistant Model) Hz6->Hz6_Seizure Hz6_Mech Mechanism: Activity against drug-resistant seizures Hz6_Seizure->Hz6_Mech

Figure 3: Comparison of primary acute in vivo seizure models.
Protocol 4.1: Maximal Electroshock Seizure (MES) Test
  • Objective: To identify compounds effective against generalized tonic-clonic seizures.

  • Rationale: The MES test identifies drugs that prevent the spread of seizure activity through neural tissue.[18][20] It is highly predictive of efficacy for generalized tonic-clonic seizures in humans.[20][21]

  • Methodology:

    • Animal Preparation: Use male ICR mice (20-25g) or Sprague-Dawley rats (100-150g).[20][21] Acclimate animals for at least 3-4 days.[21]

    • Drug Administration: Administer the test compound or vehicle (e.g., 0.9% saline with 0.5% Tween 80) intraperitoneally (i.p.) or orally (p.o.). Test a range of doses (e.g., 10, 30, 100 mg/kg).

    • Time to Peak Effect: Conduct the test at the presumed time of peak effect (e.g., 30-60 minutes post-i.p. administration).

    • Seizure Induction:

      • Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the animal's corneas.[20]

      • Deliver a supramaximal electrical stimulus via corneal electrodes using an electroconvulsive shock generator.

      • Stimulus Parameters: 60 Hz AC, 0.2-second duration; 50 mA for mice, 150 mA for rats.[20]

    • Endpoint: Observe the animal for 10-15 seconds. The primary endpoint is the presence or absence of the tonic hindlimb extension phase.[20][21] Abolition of this phase is considered protection.[22]

    • Data Analysis: Determine the number of animals protected at each dose. Calculate the median effective dose (ED₅₀) using probit analysis.

Protocol 4.2: Subcutaneous Pentylenetetrazol (scPTZ) Test
  • Objective: To identify compounds effective against myoclonic and absence seizures.

  • Rationale: PTZ is a chemoconvulsant that acts as a non-competitive antagonist of the GABA-A receptor complex.[23] This test identifies compounds that can raise the seizure threshold.[24] It is considered a model for myoclonic and absence seizures.[24]

  • Methodology:

    • Animal Preparation: As per MES test.

    • Drug Administration: Administer test compound or vehicle.

    • Seizure Induction: At the time of peak effect, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in >95% of animals (CD₉₇), typically 85 mg/kg for mice.[16][25]

    • Observation: Place the animal in an individual observation chamber and observe for 30 minutes.

    • Endpoint: The primary endpoint is the failure of the animal to exhibit a clonic seizure lasting for at least 5 seconds. An animal that does not meet this criterion is considered protected.

    • Data Analysis: Determine the number of animals protected at each dose and calculate the ED₅₀.

Protocol 4.3: 6-Hz Psychomotor Seizure Test
  • Objective: To identify compounds with potential efficacy against therapy-resistant focal seizures.

  • Rationale: The 6-Hz model is considered a model of psychomotor seizures and is particularly valuable because many standard AEDs are not effective in this test, making it a good screen for compounds that may work on drug-resistant epilepsy.[26][27][28]

  • Methodology:

    • Animal Preparation: As per MES test.

    • Drug Administration: Administer test compound or vehicle.

    • Seizure Induction: At the time of peak effect, deliver a low-frequency, long-duration electrical stimulus via corneal electrodes (after anesthetic application).

      • Stimulus Parameters: 6 Hz, 0.2 ms pulse width, 3-second duration.[27][29] Current intensity is varied to assess potency; 32 mA is a standard, while 44 mA is considered a more severe, drug-resistant model.[23][30]

    • Observation: Observe the animal for up to 2 minutes.

    • Endpoint: The seizure is characterized by a "stun" posture, forelimb clonus, and stereotyped automatic behaviors.[29][30] An animal is considered protected if it resumes normal exploratory behavior within 10 seconds and does not display this stereotyped behavior.[27][29]

    • Data Analysis: Determine the number of animals protected at each dose and calculate the ED₅₀.

Tier 3 Protocols: Neurotoxicity and Motor Impairment

Efficacy is meaningless without an acceptable safety profile. Assessing motor impairment is a crucial step to determine if a compound's anticonvulsant activity is merely a result of general CNS depression or sedation.[16]

Protocol 5.1: Rotarod Test
  • Objective: To quantify motor impairment and ataxia.

  • Rationale: The rotarod test is a widely accepted and sensitive method for evaluating a compound's effect on motor coordination and balance in rodents.[31] It helps distinguish true anticonvulsant effects from non-specific motor deficits.[31]

  • Methodology:

    • Animal Training: Prior to the test day, train mice to stay on an accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for a set duration (e.g., 180 seconds). Animals that cannot meet this criterion are excluded.

    • Drug Administration: On the test day, administer the test compound or vehicle at various doses.

    • Testing: At the time of peak effect, place the animal on the accelerating rotarod and record the latency to fall. Conduct three trials per animal.

    • Endpoint: The average latency to fall across the trials. A significant reduction compared to vehicle-treated animals indicates motor impairment.

    • Data Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of animals exhibit motor impairment (e.g., fall from the rod).

Table 2: Example In Vivo Efficacy and Safety Data Summary
Compound IDMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)6-Hz (32mA) ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/MES ED₅₀)
ACET-00115.3> 10012.595.86.3
ACET-00245.122.748.9150.23.3
Phenytoin (Control)9.5> 80> 8068.57.2
Valproate (Control)275149474261.5
  • Interpretation: The Protective Index (PI) is a critical metric. A higher PI suggests a wider margin between the dose required for efficacy and the dose that causes adverse effects. In this example, ACET-001 shows a promising profile, with high potency in the MES and 6-Hz tests and a good safety margin.

Concluding Remarks and Future Directions

This guide outlines a systematic, tiered approach for the preclinical evaluation of novel acetamide derivatives. By integrating mechanistic in vitro assays with a battery of predictive in vivo models, researchers can efficiently identify and characterize promising anticonvulsant candidates. A compound demonstrating broad-spectrum activity (e.g., efficacy in both MES and scPTZ tests), a high protective index, and, crucially, efficacy in a therapy-resistant model like the 6-Hz test, would be a strong candidate for advancement into more complex and resource-intensive chronic epilepsy models, such as kindling or post-status epilepticus models.[8][32] Adherence to rigorous, standardized protocols is essential for generating reproducible data that can confidently guide the drug development process.[33]

References

  • ResearchGate. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
  • Alachkar, A., et al. (n.d.). Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits.
  • Löscher, W. (2020). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. PMC. Available from: [Link]

  • Castel-Branco, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Available from: [Link]

  • Löscher, W., & Schmidt, D. (2019). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Available from: [Link]

  • Treiman, D. M. (2021). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. PMC. Available from: [Link]

  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available from: [Link]

  • White, H. S. (2021). Animal Models of Pharmacoresistant Epilepsy. Oxford Academic. Available from: [Link]

  • Khanam, R., & Vohora, D. (2020). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. Available from: [Link]

  • Löscher, W. (2011). GABAergic drugs in the treatment of epilepsy: modern or outmoded?. Ovid. Available from: [Link]

  • Schousboe, A., et al. (2025). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. MDPI. Available from: [Link]

  • Chen, Z., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Available from: [Link]

  • RJPT Informatics Pvt Ltd. (n.d.). AIM: Anticonvulsant activity assessment using Maximal Electroshock Method (MES) i. RJPTSimLab. Available from: [Link]

  • Patel, M. (2025). GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. Available from: [Link]

  • IJPSR. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Stafstrom, C. E., & Williams, S. (2021). New Models for Assessment of Antiseizure Activity. Jasper's Basic Mechanisms of the Epilepsies. Available from: [Link]

  • NEUROFIT. (n.d.). In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. NEUROFIT Preclinical Contract Research Organization (CRO). Available from: [Link]

  • Tchekalarova, J., & Löscher, W. (2014). Animal models of epilepsy: use and limitations. NDT - Dove Medical Press. Available from: [Link]

  • Löscher, W., et al. (2013). Identification of new treatments for epilepsy: issues in preclinical methodology. PMC. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetylpheneturide?. Available from: [Link]

  • Ferando, I., & Mody, I. (n.d.). GABAA Receptors, Seizures, and Epilepsy. Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf. Available from: [Link]

  • Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. Available from: [Link]

  • Khanam, R., & Vohora, D. (2020). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. ResearchGate. Available from: [Link]

  • Löscher, W., et al. (2016). Common data elements for preclinical epilepsy research: standards for data collection and reporting. A TASK3 report of the AES/ILAE Translational Task Force of the ILAE. PMC. Available from: [Link]

  • Ambrósio, A. F., et al. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed. Available from: [Link]

  • Zouhri, B., & Severina, H. I. (2023). PREDICTION OF GABAERGIC MECHANISM OF ACTION OF ACETAMIDE DERIVATIVE 6-(PYRIDINYL-2)-PYRIMIDINE-4-THIONE. Available from: [Link]

  • Lynch, J. J., et al. (2024). In vitro human ion channel assays predictive of drug-induced seizure. Oxford Academic. Available from: [Link]

  • Maze Engineers. (2018). A Guide To Animal Seizure Models. ConductScience. Available from: [Link]

  • Transpharmation. (n.d.). Epilepsy. Preclinical Neuroscience. Available from: [Link]

  • ResearchGate. (2025). Design, synthesis and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agent. Available from: [Link]

  • Catterall, W. A. (2014). Role of Sodium Channels in Epilepsy. PMC. Available from: [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Available from: [Link]

  • Asadi, M., et al. (2019). Synthesis, potential anticonvulsant and antidepressant effects of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives. PMC. Available from: [Link]

  • Kamiński, K., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Available from: [Link]

  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Available from: [Link]

  • Gabriel, S., et al. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers. Available from: [Link]

  • National Institutes of Health. (n.d.). 6 Hz Electrical Stimulation Test (mouse, rat). PANAChE Database. Available from: [Link]

  • PLOS One. (n.d.). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. Research journals. Available from: [Link]

  • Patsnap Synapse. (2025). How do different drug classes work in treating Epilepsy?. Available from: [Link]

  • Neurology. (2025). Role of Seizures in Behavioral Deficits and Neurodegeneration in rNLS8 Mice (P11-11.033). Available from: [Link]

  • Catterall, W. A. (2025). Sodium Channels, Inherited Epilepsy, and Antiepileptic Drugs. ResearchGate. Available from: [Link]

  • Creative Biolabs. (n.d.). Rodent Epilepsy Models. Available from: [Link]

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Application

"formulation of 2-(Butylamino)acetamide hydrochloride for in vivo studies"

Application Note: Formulation of 2-(Butylamino)acetamide Hydrochloride for Parenteral Administration Executive Summary This guide details the protocol for formulating 2-(Butylamino)acetamide hydrochloride (CAS: 91400-34-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation of 2-(Butylamino)acetamide Hydrochloride for Parenteral Administration

Executive Summary

This guide details the protocol for formulating 2-(Butylamino)acetamide hydrochloride (CAS: 91400-34-9; MW: 166.65 g/mol ) for in vivo administration (IV, IP, or SC).

While this compound is a structural analog of glycine-based ligands and local anesthetic intermediates (e.g., Butanilicaine), its hydrochloride salt form presents specific challenges: acidity in aqueous solution and potential hygroscopicity . Direct dissolution in saline without buffering often yields a pH < 4.0, causing injection site necrosis, hemolysis, or precipitation upon contact with physiological fluids.

This protocol utilizes a Phosphate Buffered Saline (PBS) vehicle with a precise pH neutralization step to ensure isotonicity and physiological compatibility.

Physicochemical Profile & Pre-Formulation

Before beginning, the researcher must understand the behavior of the solute in an aqueous environment.

PropertyValue / CharacteristicImplication for Formulation
Molecular Formula

Salt form improves water solubility but lowers pH.
Molecular Weight 166.65 g/mol Used for molarity calculations.
Solubility High in Water (>50 mg/mL)Co-solvents (DMSO/Ethanol) are likely unnecessary .
Solution pH Acidic (~3.5 - 5.0 unbuffered)Critical: Must be buffered to pH 7.4 to prevent toxicity.
Stability Amide bond; Secondary amineSusceptible to hydrolysis at extreme pH; generally stable at neutral pH.

Formulation Strategy: The "Buffered Neutralization" Approach

We do not recommend dissolving this compound directly in 0.9% Saline, as the resulting solution will be unbuffered and acidic. Instead, we use PBS (Phosphate Buffered Saline) as the primary vehicle. The phosphate buffer capacity helps resist pH drifts, but manual adjustment with NaOH is often required for higher concentrations (>5 mg/mL).

Decision Logic for Vehicle Selection

FormulationDecision Start Start: 2-(Butylamino)acetamide HCl ConcCheck Target Concentration? Start->ConcCheck LowConc < 5 mg/mL ConcCheck->LowConc HighConc > 5 mg/mL ConcCheck->HighConc Vehicle1 Vehicle: Standard PBS (pH 7.4) LowConc->Vehicle1 Vehicle2 Vehicle: 0.9% Saline + NaOH Titration HighConc->Vehicle2 CheckPH Check pH Vehicle1->CheckPH Vehicle2->CheckPH Adjust Adjust with 0.1N NaOH CheckPH->Adjust If pH < 7.0 Final Sterile Filter (0.22 µm) CheckPH->Final If pH 7.2-7.6 Adjust->Final

Figure 1: Decision tree for vehicle selection based on drug concentration. Higher concentrations of the HCl salt overwhelm standard buffers, requiring manual titration.

Detailed Protocol: Preparation of a 10 mg/mL Solution

Target: 10 mL of 10 mg/mL solution (Total 100 mg compound). Vehicle: 0.9% Saline (preferred for high concentrations to allow manual buffering) or PBS.

Materials Required
  • 2-(Butylamino)acetamide HCl powder.

  • Sterile 0.9% Sodium Chloride (Saline) or PBS.

  • 0.1 N NaOH (Sodium Hydroxide) solution (Sterile filtered).

  • pH Meter (Micro-probe preferred).

  • 0.22 µm PES or PVDF Syringe Filter.

  • Sterile vials.

Step-by-Step Procedure
  • Weighing:

    • Weigh 100 mg of 2-(Butylamino)acetamide HCl into a sterile 20 mL glass scintillation vial.

    • Note: The salt is hygroscopic. Minimize exposure to air.[1]

  • Initial Dissolution:

    • Add 8.0 mL of Sterile Saline (or PBS).

    • Vortex gently for 30-60 seconds. The powder should dissolve instantly.

    • Observation: The solution will be clear and colorless.

  • pH Adjustment (The Critical Step):

    • Measure the pH.[2][3][4][5] It will likely be between 3.0 and 5.0 due to the HCl counter-ion.

    • Slowly add 0.1 N NaOH dropwise while stirring.

    • Target pH: 7.2 – 7.6 .

    • Caution: Do not overshoot pH > 8.0. The free base of the butylamino-acetamide may precipitate if the pH becomes too alkaline (though the butyl chain is short, reducing this risk compared to longer-chain analogs).

  • Final Volume Adjustment (QS):

    • Once pH is stable at 7.4, add Sterile Saline/PBS to bring the total volume to exactly 10.0 mL .

    • Invert to mix.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm PES (Polyethersulfone) filter.

    • Expel the solution into a sterile, crimped injection vial.

    • Why PES? It has low protein/drug binding and high flow rates.

  • Quality Control:

    • Inspect for particulates (Must be clear).

    • Re-check pH of a small aliquot (Must be 7.2–7.6).

In Vivo Administration Guidelines

Dosing Volume Calculations

Standard practice for rodents limits injection volume to prevent hemodynamic stress.

SpeciesRouteRecommended VolumeMax Volume (Bolus)
Mouse (25g) IV (Tail Vein)5 mL/kg (125 µL )10 mL/kg (250 µL)
Mouse (25g) IP10 mL/kg (250 µL )20 mL/kg (500 µL)
Rat (250g) IV2 mL/kg (500 µL )5 mL/kg (1.25 mL)
Workflow Visualization

Administration Step1 1. Weigh Mouse (e.g., 25g) Step2 2. Calculate Dose (e.g., 10 mg/kg) Step1->Step2 Step3 3. Calculate Volume (Conc: 10 mg/mL) Step2->Step3 Calc Formula: (Weight_kg * Dose_mg_kg) / Conc_mg_mL (0.025 * 10) / 10 = 0.025 mL (25 µL) Step3->Calc Step4 4. Dilute if Volume < 50 µL (Too small for accurate dosing) Step3->Step4 If Vol < 50µL Step5 5. Inject via Tail Vein Step3->Step5 If Vol > 50µL Step4->Step5

Figure 2: Calculation workflow for dosing. Note that for potent compounds, the formulation concentration may need to be lowered to ensure manageable injection volumes.

Stability & Storage

  • Immediate Use: Ideally, prepare fresh on the day of the experiment. Amides can hydrolyze over time in aqueous solution, though the rate is slow at pH 7.4.

  • Short-Term Storage: 4°C for up to 1 week.

  • Long-Term Storage: Store the solid powder at -20°C with desiccant. Do not freeze the aqueous solution unless stability data confirms no precipitation upon freeze-thaw cycles.

Troubleshooting

IssueProbable CauseSolution
Precipitation at pH 7.4 Free base insolubilityThe butyl chain increases lipophilicity. If precipitation occurs, lower the pH to 6.5 or add 5% Cyclodextrin (HP-β-CD).
Pain/Writhing on Injection Solution is non-isotonic or acidicRe-check pH. Ensure 0.9% NaCl was used. If pH < 6.0, pain is likely due to acidity.
Yellow Discoloration Oxidation of amineDiscard solution. Use fresh powder. Ensure water is degassed if oxidation is rapid.

References

  • Parenteral Formulations & pH: Simplicio, A. L., et al. "Prodrugs for Amines." Molecules, 2008. Link (Discusses amine solubility and formulation).

  • Buffer Selection: Strickley, R. G. "Parenteral formulations of small molecule therapeutics marketed in the United States (1999): Part I." PDA Journal of Pharmaceutical Science and Technology, 1999. Link (Authoritative review on vehicles).

  • Compound Data: PubChem. "2-(Butylamino)acetamide hydrochloride."[6][7] National Library of Medicine. Link

  • Animal Dosing Guidelines: Turner, P. V., et al. "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science, 2011. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Investigating and Mitigating Off-Target Effects of 2-(Butylamino)acetamide hydrochloride

Introduction: Welcome to the technical support center for 2-(butylamino)acetamide hydrochloride. As a researcher, scientist, or drug development professional, you understand the critical importance of ensuring that the b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for 2-(butylamino)acetamide hydrochloride. As a researcher, scientist, or drug development professional, you understand the critical importance of ensuring that the biological effects you observe are a direct result of your compound's interaction with its intended target. This guide is designed to provide you with a comprehensive framework for identifying and mitigating potential off-target effects of 2-(butylamino)acetamide hydrochloride in your cellular experiments. It is important to note that, as of this writing, there is a lack of published literature on the specific biological targets and off-target profile of 2-(butylamino)acetamide hydrochloride. Therefore, this guide will equip you with the foundational principles and robust experimental strategies necessary for working with a novel or uncharacterized small molecule inhibitor. Our approach is grounded in scientific integrity, providing you with the tools to generate reliable and reproducible data.

Core Principles for Working with Novel Small Molecule Inhibitors

Before delving into specific troubleshooting scenarios, it is crucial to establish a set of core principles that should guide your experimental design when using any new small molecule inhibitor, including 2-(butylamino)acetamide hydrochloride.

  • Dose-Response is Paramount: The effect of any small molecule is concentration-dependent. A thorough dose-response curve is essential to determine the optimal concentration range for your desired effect and to identify concentrations at which off-target effects or cytotoxicity may become prominent.[1][2]

  • Orthogonal Approaches are Key: Relying on a single experimental approach can be misleading. Validating your findings using multiple, distinct methods will significantly increase your confidence that the observed phenotype is a true on-target effect.

  • Controls, Controls, Controls: The quality of your data is directly proportional to the quality of your controls. Both positive and negative controls are indispensable for interpreting your results accurately.[1]

  • Know Your Compound: Understanding the chemical properties of your small molecule, such as its solubility and stability in culture media, is a prerequisite for obtaining reliable data.

Frequently Asked Questions (FAQs)

This section addresses some of the initial questions you may have before you begin your experiments with 2-(butylamino)acetamide hydrochloride.

Q1: How do I determine the starting concentration for my experiments?

A1: Since there is no published data on the potency of 2-(butylamino)acetamide hydrochloride, a good starting point is to perform a broad-range dose-response experiment. We recommend a 10-point dilution series, starting from a high concentration (e.g., 100 µM) and going down to the low nanomolar range. This will help you identify the concentration range where you observe a biological effect and also establish the upper limit where cytotoxicity may occur.

Q2: What are the essential control experiments I should perform?

A2: For every experiment, you should include the following controls:

  • Vehicle Control: This is typically the solvent used to dissolve the 2-(butylamino)acetamide hydrochloride (e.g., DMSO). This control ensures that the observed effects are not due to the solvent itself.[1]

  • Untreated Control: This is a sample of cells that has not been treated with either the compound or the vehicle. It provides a baseline for the normal physiological state of your cells.

  • Positive Control (if available): If you are studying a known pathway, a well-characterized inhibitor of that pathway can serve as a positive control to ensure your assay is working as expected.[1]

Q3: How can I be sure the effect I'm seeing isn't just cell death?

A3: It is crucial to run a cytotoxicity assay in parallel with your functional assays. This can be a simple assay like a Trypan Blue exclusion test or a more quantitative one like an MTT or a real-time cytotoxicity assay. The goal is to uncouple the functional effects from non-specific cell death.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This guide will walk you through common scenarios you might encounter during your experiments and provide a systematic approach to diagnose and resolve potential off-target effects.

Issue 1: I'm observing a biological phenotype, but I'm not sure if it's a true on-target effect.

Possible Cause: The observed phenotype could be the result of the compound interacting with one or more unintended proteins.[3][4]

Troubleshooting Workflow:

A Initial Phenotype Observed B Perform a Detailed Dose-Response Analysis A->B C Is the effect only seen at high concentrations (>10 µM)? B->C D High likelihood of off-target effects. Consider using a lower concentration. C->D Yes E Use a Structurally Unrelated Inhibitor for the Same Target C->E No F Does the new inhibitor replicate the phenotype? E->F I Genetic Validation (siRNA, CRISPR) E->I G Increased confidence in on-target effect. F->G Yes H Phenotype may be due to off-target effects of the initial compound. F->H No J Does knockdown/knockout of the target replicate the phenotype? I->J K Strong evidence for on-target effect. J->K Yes L Phenotype is likely an off-target effect. J->L No

Caption: Workflow for validating an observed phenotype.

Step-by-Step Guide:

  • Perform a Detailed Dose-Response Analysis: As a first step, perform a fine-tuned dose-response curve around the concentration that gives you the desired phenotype. If the effect is only observed at high concentrations (generally considered to be >10 µM), there is a higher probability of off-target interactions.[1]

  • Use a Structurally Unrelated Inhibitor: If your intended target is known, use an inhibitor with a different chemical scaffold that is known to be specific for the same target. If this second inhibitor produces the same phenotype, it strengthens the evidence that the effect is on-target.

  • Genetic Validation: The gold standard for validating an on-target effect is to use genetic tools like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.[5] If the phenotype of the genetic knockdown/knockout matches the phenotype of your compound treatment, this provides strong evidence for an on-target mechanism.[2]

Issue 2: The compound is causing significant cytotoxicity.

Possible Cause: High concentrations of the compound may be inducing non-specific toxicity, or the on-target effect itself might be leading to cell death.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Confirm with a Quantitative Cytotoxicity Assay (e.g., MTT, LDH) A->B I Check Compound Solubility and Stability A->I C Is cytotoxicity dose-dependent? B->C D Determine the IC50 for cytotoxicity C->D E Compare Cytotoxicity IC50 with Functional EC50 D->E F Is there a therapeutic window (Functional EC50 << Cytotoxicity IC50)? E->F G Proceed with experiments in the therapeutic window. F->G Yes H Consider if cytotoxicity is the on-target effect. If not, the compound may have limited utility. F->H No J Is the compound precipitating in the media? I->J K Re-dissolve the compound, use a lower concentration, or try a different solvent. J->K Yes

Caption: Workflow for troubleshooting cytotoxicity.

Step-by-Step Guide:

  • Quantitative Cytotoxicity Assessment: Use a reliable method to quantify cell death across a range of compound concentrations. This will allow you to determine the concentration at which 50% of the cells are killed (IC50 for cytotoxicity).

  • Determine the Therapeutic Window: Compare the cytotoxicity IC50 with the effective concentration 50 (EC50) from your functional assay. A useful compound will have a significant window between the concentration needed for the desired effect and the concentration that causes widespread cell death.

  • Check Compound Solubility: Poor solubility can lead to compound precipitation, which can cause non-specific cellular stress and death. Visually inspect your culture media for any signs of precipitation. If you suspect this is an issue, you may need to adjust your solvent or use a lower concentration.[2]

Issue 3: My results are not reproducible.

Possible Cause: Inconsistent results can stem from various factors, including compound stability, cell passage number, or subtle variations in experimental conditions.

Troubleshooting Table:

Potential Cause Recommended Action
Compound Degradation Prepare fresh stock solutions of 2-(butylamino)acetamide hydrochloride regularly. Store stock solutions at the recommended temperature and protect from light if necessary.
Cell Culture Variability Ensure you are using cells within a consistent and low passage number range. Document the passage number for each experiment.
Inconsistent Dosing Always use freshly diluted compound for each experiment. Ensure thorough mixing when adding the compound to the culture media.
Assay Variability Run appropriate controls in every experiment to monitor the health and responsiveness of your cells.

Experimental Protocols

Protocol 1: Dose-Response Curve for a Functional Readout

Objective: To determine the effective concentration range of 2-(butylamino)acetamide hydrochloride for a specific biological effect.

Methodology:

  • Cell Plating: Seed your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a 10-point serial dilution of 2-(butylamino)acetamide hydrochloride in your cell culture medium. Also, prepare a vehicle control.

  • Cell Treatment: Remove the old medium from your cells and add the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the cells for a period that is appropriate for your specific assay.

  • Assay Readout: Perform your functional assay (e.g., reporter gene assay, proliferation assay, protein phosphorylation analysis).

  • Data Analysis: Plot the assay readout against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.

Protocol 2: Basic Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of 2-(butylamino)acetamide hydrochloride on cell viability.

Methodology:

  • Cell Plating and Treatment: Follow steps 1-3 from Protocol 1.

  • Incubation: Incubate the cells with the compound for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the compound concentration to determine the IC50 for cytotoxicity.

Advanced Strategies for Off-Target Identification

For a more in-depth investigation of potential off-targets, you may consider the following advanced techniques:

  • Chemical Proteomics: This approach uses chemical probes to pull down the binding partners of your compound from cell lysates, which can then be identified by mass spectrometry.

  • Kinome-Wide Selectivity Screening: If you suspect your compound is a kinase inhibitor, you can screen it against a large panel of recombinant kinases to assess its selectivity.[2]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct binding of your compound to its target in intact cells.[2]

By following the principles and protocols outlined in this guide, you will be well-equipped to rigorously characterize the cellular effects of 2-(butylamino)acetamide hydrochloride and confidently distinguish on-target from off-target activities.

References

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Atlas of Science. (2018, October 3). Cellular assay: bottleneck of the drug discovery process.
  • Biomol Blog. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • Benchchem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of the anticonvulsant effects of different acetamide derivatives"

Executive Summary This guide provides a technical analysis of acetamide-based anticonvulsants, contrasting the pyrrolidine-acetamide "racetams" (Levetiracetam, Brivaracetam) with linear N-substituted acetamides (Valpromi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of acetamide-based anticonvulsants, contrasting the pyrrolidine-acetamide "racetams" (Levetiracetam, Brivaracetam) with linear N-substituted acetamides (Valpromide and novel synthetic derivatives).

While sharing a core amide pharmacophore, these subclasses diverge radically in mechanism and phenotypic screening profiles. Levetiracetam (LEV) represents a precision ligand for Synaptic Vesicle Protein 2A (SV2A), often testing "false negative" in traditional maximal electroshock (MES) screens. In contrast, Brivaracetam (BRV) and newer lipophilic N-phenyl-acetamide derivatives display broad-spectrum activity (MES and scPTZ positive) driven by dual mechanisms involving Na⁺ channel modulation and higher-affinity SV2A binding.

Mechanistic Dualism: SV2A vs. Ion Channels

To understand the experimental data, one must first distinguish the molecular targets. The acetamide moiety serves as a scaffold that, depending on substitution, biases the molecule toward vesicular regulation or membrane stabilization.

The Signaling Pathways
  • Pathway A (Racetams): Targets SV2A in presynaptic vesicles.[1] Modulates neurotransmitter release (glutamate) during high-frequency firing.[2]

  • Pathway B (Linear/Phenyl-Acetamides): Often acts as a sodium channel blocker (SCB), stabilizing the inactivated state of voltage-gated Na⁺ channels (VGSC), similar to phenytoin.

MechanismAction Acetamide Acetamide Core Pyrrolidone Pyrrolidone Cyclization (Levetiracetam/Brivaracetam) Acetamide->Pyrrolidone NSub N-Aryl/Alkyl Substitution (Valpromide/Phenylacetamides) Acetamide->NSub SV2A Target: SV2A Protein (Presynaptic Vesicle) Pyrrolidone->SV2A High Affinity NaChannel Target: VGSC (Na+ Channel) Pyrrolidone->NaChannel Brivaracetam Only (High Dose) VesicleRelease Modulates Glutamate Exocytosis SV2A->VesicleRelease NSub->NaChannel Lipophilic Interaction Stabilization Stabilizes Inactivated State (Refractory) NaChannel->Stabilization

Figure 1: Divergent mechanisms of action. Note that Brivaracetam possesses a secondary affinity for Na+ channels, unlike Levetiracetam.

Comparative Pharmacodynamics: Experimental Data

The following data synthesizes results from standard NIH Anticonvulsant Screening Program (ASP) protocols.

Key Metric Definitions:

  • MES (Maximal Electroshock): Models generalized tonic-clonic seizures.

  • scPTZ (Subcutaneous Pentylenetetrazol): Models myoclonic/absence seizures.

  • TD50: Median Toxic Dose (Rotarod).

  • PI (Protective Index): TD50 / ED50 (Higher is safer).

Table 1: Comparative Efficacy Profile (Murine Models)
Compound ClassRepresentative DrugMES Activity (ED50)scPTZ Activity (ED50)Rotarod TD50Protective Index (PI)Mechanism Note
Racetam (Gen 1) Levetiracetam (LEV) Inactive (>500 mg/kg)Inactive*>1000 mg/kgN/APure SV2A. Active in kindling models only.
Racetam (Gen 2) Brivaracetam (BRV) Active (~80 mg/kg)Active (~30 mg/kg)~300 mg/kg3.815-30x higher SV2A affinity + Na+ block.
Linear Amide Valpromide (VPD) Active (68 mg/kg)Active (150 mg/kg)250 mg/kg3.6Prodrug (biotransforms to acid) + Na+ block.
Synthetic Lead 3-Cl-Phenylacetamide Active (19 mg/kg)Active (45 mg/kg)140 mg/kg7.3 High potency Na+ blocker; Research grade.

> Critical Insight: Levetiracetam's inactivity in MES is a classic "false negative" in drug discovery. It requires kindling models (corneal/amygdala) to demonstrate efficacy. Brivaracetam corrects this by adding lipophilicity and Na+ channel interaction, resulting in a broader screening profile.

Experimental Protocols (Validation Workflows)

To replicate the comparative data above, use the following standardized protocols. These are adapted from the NINDS Epilepsy Therapy Screening Program (ETSP).[3]

Maximal Electroshock Seizure (MES) Test

Objective: Assess protection against the spread of seizure activity (tonic-clonic model).

  • Preparation: Use male albino mice (CF-1 strain, 18–25 g). Allow 24h acclimation.

  • Drug Administration: Administer test compound (i.p.) suspended in 0.5% methylcellulose. Wait for time-to-peak effect (TPE), typically 0.5h or 4.0h.

  • Electrical Stimulus:

    • Apply 60 Hz alternating current for 0.2 seconds via corneal electrodes.

    • Current intensity: 50 mA (supramaximal stimulus to ensure seizure in 100% of controls).

    • Note: Apply a drop of electrolyte solution (0.9% saline + anesthetic) to eyes before electrode contact to prevent burns and ensure conductivity.

  • Endpoint:

    • Positive Control: Hindlimb Tonic Extension (HTE) > 90 degrees relative to the body.

    • Protection: Abolition of HTE. (Clonic seizures may still occur but count as "protected" in MES).

Rotarod Neurotoxicity Test

Objective: Determine the TD50 (motor impairment) to calculate the Protective Index.

  • Training: Place mice on a rotating rod (diameter 3.2 cm) accelerating or fixed at 6–10 rpm .

  • Selection: Only mice that can maintain balance for >180 seconds in three consecutive trials are selected.

  • Testing:

    • Administer drug.[4][5][6][7]

    • Place mouse on rod.[8]

    • Failure: Inability to maintain equilibrium for 1 minute.

  • Calculation: Plot % motor impairment against log-dose to determine TD50.

Screening Workflow Logic

The following DOT diagram illustrates the decision matrix for evaluating new acetamide derivatives.

ScreeningWorkflow Synthesis Synthesis: Acetamide Derivative LogP In Silico: LogP Check (Target 1.5 - 3.0) Synthesis->LogP Phase1 Phase 1: MES Screen (Mice i.p. @ 100mg/kg) LogP->Phase1 Decision1 Protection > 50%? Phase1->Decision1 Phase2 Phase 2: Quantification (ED50 Determination) Decision1->Phase2 Yes Kindling Tertiary: 6Hz / Kindling (If MES Negative but SV2A suspect) Decision1->Kindling No (Check Levetiracetam-like) Toxicity Toxicity: Rotarod (TD50 Determination) Phase2->Toxicity ScPTZ Secondary: scPTZ Test (Absence Seizure Profile) Phase2->ScPTZ

Figure 2: Standardized screening workflow. Note the "Kindling" branch for compounds that fail MES but may possess SV2A activity.

Structure-Activity Relationship (SAR) Insights

The "Racetam" Pharmacophore

For pyrrolidine-acetamides, the 2-oxo-pyrrolidine ring is critical.

  • Stereochemistry: The (S)-enantiomer (Levetiracetam) is ~100x more potent at SV2A than the (R)-enantiomer.

  • Side Chain: An ethyl group at the alpha-carbon (alpha-ethyl-2-oxo-1-pyrrolidineacetamide) is optimal for Levetiracetam.

  • Brivaracetam Modification: Adding a propyl group to the 4-position of the pyrrolidine ring increases lipophilicity (logP) and SV2A affinity by ~20-fold, enabling faster blood-brain barrier penetration and secondary Na+ channel interaction.

N-Substituted Acetamides

For linear or phenyl-acetamides, activity is governed by the Lidocaine-like hypothesis (hydrophobic domain + amide linkage).

  • Aryl Substitution: Electron-withdrawing groups (Cl, F, CF3) on the phenyl ring (specifically at the meta or para position) significantly enhance MES activity.

    • Example: 3-Chlorophenyl derivatives often outperform unsubstituted analogs.

  • Amide Stability: Simple linear amides (like Valpromide) are often prodrugs. Steric hindrance at the alpha-carbon (branching) prevents rapid hydrolysis, allowing the amide itself to act on ion channels before metabolizing to the corresponding acid (Valproic Acid).

References

  • Klitgaard, H., et al. (1998). "Antiepileptic profile of levetiracetam in rodent models of seizures and epilepsy." European Journal of Pharmacology. Link

  • Matagne, A., et al. (2008). "Anti-convulsant profile of brivaracetam, a novel high-affinity SV2A ligand, in murine models." Epilepsy Research. Link

  • Rogawski, M. A., et al. (2016). "Chemical space of anticonvulsant agents: The NINDS Anticonvulsant Screening Program." Epilepsia.[3][4][5][8][9][10][11] Link

  • Bialer, M. (2012). "Chemical properties of antiepileptic drugs (AEDs)." Advanced Drug Delivery Reviews. Link

  • Kamiński, K., et al. (2015).[1] "Design, synthesis, and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." Bioorganic & Medicinal Chemistry. Link

  • NIH/NINDS. (2024). "Epilepsy Therapy Screening Program (ETSP) Protocols." National Institute of Neurological Disorders and Stroke.[3][12][13] Link

Sources

Comparative

A Comparative Guide to the Analgesic Properties of 2-(Butylamino)acetamide Hydrochloride

Abstract The development of novel analgesic compounds with improved efficacy and favorable safety profiles remains a critical objective in modern pharmacology.[1] This guide presents a comprehensive benchmark analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel analgesic compounds with improved efficacy and favorable safety profiles remains a critical objective in modern pharmacology.[1] This guide presents a comprehensive benchmark analysis of a novel investigational compound, 2-(Butylamino)acetamide hydrochloride (referred to herein as BAA-HCl), against a panel of established analgesics: Lidocaine, Tramadol, and Celecoxib. By employing standardized preclinical models of nociception, this document provides an objective comparison of BAA-HCl's performance, elucidates the experimental methodologies used for validation, and contextualizes its potential mechanism of action. The data herein, while illustrative, are presented to model a rigorous, scientifically-grounded approach to the preclinical evaluation of new analgesic candidates.

Introduction: The Rationale for Benchmarking

The search for new pain therapeutics is a complex endeavor, requiring careful characterization of a compound's efficacy across different pain modalities.[2] 2-(Butylamino)acetamide hydrochloride is a novel acetamide derivative. Its structural similarity to local anesthetics like lidocaine suggests a potential mechanism involving ion channel modulation. However, its full pharmacological profile is unknown.

Effective benchmarking is not merely about determining if a compound works, but how and how well it works compared to existing standards.[3] To this end, we have selected three comparators that represent distinct, clinically-relevant mechanisms of action:

  • Lidocaine: A local anesthetic that blocks voltage-gated sodium channels, preventing pain signal propagation.[4][5]

  • Tramadol: A centrally-acting analgesic with a dual mechanism, functioning as a weak µ-opioid receptor agonist and an inhibitor of serotonin and norepinephrine reuptake.[6][7][8]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that reduces the production of pro-inflammatory prostaglandins.[9][10][11]

This multi-faceted comparison allows for a robust evaluation of BAA-HCl's potential therapeutic niche, whether in acute, inflammatory, or centrally-mediated pain states. All animal experiments described are based on established protocols and assume adherence to ethical guidelines for preclinical pain research.[12][13][14]

Comparative Analgesic Efficacy in Nociceptive Models

To assess the analgesic profile of BAA-HCl, three standard, validated in vivo pain models were employed: the Hot Plate Test, the Tail-Flick Test, and the Formalin Test.[15][16][17] These assays measure responses to thermal and chemical noxious stimuli, providing insights into the compound's central and peripheral analgesic mechanisms.[18]

Hot Plate Test: Supraspinal Analgesia

The Hot Plate test evaluates the response to a constant thermal stimulus and is particularly sensitive to centrally-acting analgesics that involve higher-order processing (supraspinal modulation).[19][20]

Table 1: Effect of BAA-HCl and Reference Drugs in the Hot Plate Test

Treatment (Intraperitoneal)Dose (mg/kg)Mean Response Latency (seconds) ± SEM% Maximal Possible Effect (%MPE)
Vehicle (Saline)-8.2 ± 0.50%
BAA-HCl 10 12.5 ± 0.8 35.8%
30 18.9 ± 1.1 89.2%
Lidocaine309.1 ± 0.67.5%
Tramadol2017.5 ± 1.0*77.5%
Celecoxib308.5 ± 0.72.5%

*p<0.05 compared to vehicle. SEM: Standard Error of the Mean.

The results indicate that BAA-HCl exhibits a potent, dose-dependent analgesic effect in the hot plate assay, comparable to that of Tramadol. This suggests significant central nervous system activity. Lidocaine and Celecoxib, as expected, showed minimal effect in this model of supraspinally-mediated pain.[21]

Tail-Flick Test: Spinal Analgesia

The Tail-Flick test assesses the response to radiant heat, a reflex mediated primarily at the spinal cord level.[22][23] It is a classic method for detecting spinal analgesic effects.

Table 2: Effect of BAA-HCl and Reference Drugs in the Tail-Flick Test

Treatment (Intraperitoneal)Dose (mg/kg)Mean Response Latency (seconds) ± SEM% Maximal Possible Effect (%MPE)
Vehicle (Saline)-2.5 ± 0.20%
BAA-HCl 10 4.8 ± 0.3 30.7%
30 7.1 ± 0.5 61.3%
Lidocaine303.1 ± 0.28.0%
Tramadol206.5 ± 0.4*53.3%
Celecoxib302.8 ± 0.34.0%

*p<0.05 compared to vehicle.

BAA-HCl demonstrated a significant increase in tail-flick latency, again comparable to Tramadol, indicating a strong analgesic action at the spinal level.

Formalin Test: Acute and Inflammatory Pain

The Formalin Test is a robust model of tonic chemical-induced pain that induces a biphasic response.[24][25]

  • Phase I (0-5 min): An acute, neurogenic pain phase resulting from the direct activation of nociceptors.[26][27]

  • Phase II (15-40 min): A tonic, inflammatory pain phase involving central sensitization and inflammatory mediators.[26][27]

This test is exceptionally valuable as it allows for the differentiation between direct analgesic effects (Phase I) and anti-inflammatory or anti-sensitization effects (Phase II).[28]

Table 3: Effect of BAA-HCl and Reference Drugs on Formalin-Induced Nociception

Treatment (Intraperitoneal)Dose (mg/kg)Total Licking Time (seconds) ± SEM% Inhibition
Phase I (0-5 min)
Vehicle (Saline)-75.3 ± 5.1-
BAA-HCl 30 38.1 ± 4.5 49.4%
Lidocaine3042.5 ± 4.943.6%
Tramadol2040.2 ± 5.046.6%
Celecoxib3071.8 ± 6.24.6%
Phase II (15-40 min)
Vehicle (Saline)-98.6 ± 7.3-
BAA-HCl 30 45.2 ± 6.1 54.2%
Lidocaine3085.1 ± 8.013.7%
Tramadol2049.9 ± 5.849.4%
Celecoxib3055.7 ± 6.643.5%

*p<0.05 compared to vehicle.

In the Formalin test, BAA-HCl demonstrated a unique and promising profile. It significantly inhibited both Phase I and Phase II. The strong inhibition of Phase I is similar to that of Lidocaine and Tramadol, suggesting it effectively blocks initial nociceptive signaling.[26] Its potent activity in Phase II, comparable to Tramadol and Celecoxib, indicates an ability to modulate central sensitization or inflammatory processes. This dual-action profile is a highly desirable characteristic for a broad-spectrum analgesic.

Proposed Mechanism of Action: A Comparative Overview

To contextualize the in vivo data, it is crucial to compare the proposed mechanism of BAA-HCl with the well-defined pathways of the benchmark drugs. The structural similarity of BAA-HCl to lidocaine suggests a primary mechanism involving voltage-gated sodium channel (VGSC) blockade. However, its strong efficacy in centrally-mediated pain models (Hot Plate, Formalin Phase II) suggests additional mechanisms may be at play.

G cluster_0 BAA-HCl (Hypothesized) cluster_1 Lidocaine cluster_2 Tramadol cluster_3 Celecoxib BAA_HCl BAA-HCl VGSC_B Voltage-Gated Sodium Channel BAA_HCl->VGSC_B Blocks Receptor_X Putative Receptor X (e.g., GPCR) BAA_HCl->Receptor_X Modulates? Nociception Nociceptive Signal (Pain Perception) VGSC_B->Nociception Inhibits Action Potential Central_Sensitization Central Sensitization Receptor_X->Central_Sensitization Reduces? Lidocaine Lidocaine VGSC_L Voltage-Gated Sodium Channel Lidocaine->VGSC_L Blocks VGSC_L->Nociception Inhibits Action Potential Tramadol Tramadol Mu_Opioid µ-Opioid Receptor Tramadol->Mu_Opioid Weak Agonist SERT_NET Serotonin (5-HT) & Norepinephrine (NE) Transporters Tramadol->SERT_NET Inhibits Reuptake Mu_Opioid->Nociception Inhibits Pain Transmission Desc_Pain_Pathway Descending Pain Inhibitory Pathway SERT_NET->Desc_Pain_Pathway Enhances Inhibition Celecoxib Celecoxib COX2 COX-2 Enzyme Celecoxib->COX2 Selective Inhibitor Prostaglandins Prostaglandins COX2->Prostaglandins Blocks Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Caption: Comparative signaling pathways for BAA-HCl and reference analgesics.

As the diagram illustrates, BAA-HCl is hypothesized to possess a dual mechanism:

  • Primary Mechanism: Blockade of voltage-gated sodium channels, similar to lidocaine, which accounts for its efficacy in Phase I of the formalin test.[29][30]

  • Secondary Mechanism: A potential modulation of a central receptor system (hypothesized as "Receptor X"), which could explain its potent, tramadol-like effects in supraspinal and chronic inflammatory pain models. This secondary action may inhibit central sensitization, a key component of chronic pain states.

Pharmacokinetic and Safety Profile

A preliminary assessment of pharmacokinetic (PK) parameters provides insight into a drug's absorption, distribution, metabolism, and excretion (ADME), which are critical for determining dosing regimens and potential for adverse effects.[31][32][33]

Table 4: Comparative Pharmacokinetic and Safety Parameters

ParameterBAA-HCl (Projected)LidocaineTramadolCelecoxib
Bioavailability (Oral) ~75%~35%~75%~40%
Protein Binding Moderate60-80%~20%~97%
Elimination Half-life (t½) 4-6 hours1.5-2 hours6-7 hours11 hours
Metabolism Hepatic (CYP3A4)Hepatic (CYP1A2, 3A4)Hepatic (CYP2D6, 3A4)Hepatic (CYP2C9)
Primary Safety Concern CNS effects (dizziness), Potential cardiotoxicity at high dosesCNS/Cardiovascular toxicitySerotonin syndrome, Seizures, Abuse potentialCardiovascular risk, GI toxicity

The projected PK profile of BAA-HCl suggests it is well-suited for oral administration with a half-life that could allow for twice or thrice daily dosing. Its safety profile would require thorough investigation, with a focus on potential CNS and cardiovascular effects, which are common for compounds acting on ion channels.[34]

Experimental Protocols & Methodologies

Scientific integrity requires transparent and reproducible methods. The following section details the protocols for the key in vivo assays used in this benchmark study.

General Experimental Workflow

The overall process follows a standardized workflow for preclinical analgesic screening.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (7 days) Baseline Baseline Measurement (Pre-drug) Animal_Acclimation->Baseline Compound_Prep Compound & Vehicle Preparation Admin Drug Administration (i.p. injection) Compound_Prep->Admin Baseline->Admin Wait Post-Dosing Period (e.g., 30 min) Admin->Wait Assay Nociceptive Assay (Hot Plate, Tail-Flick, or Formalin) Wait->Assay Data_Record Record Latency / Behavioral Score Assay->Data_Record Stats Statistical Analysis (ANOVA, post-hoc tests) Data_Record->Stats Report Generate Report & Conclusions Stats->Report

Caption: Standard workflow for preclinical screening of analgesic compounds.

Detailed Protocol: Formalin Test

Causality: This protocol is designed to reliably induce and measure two distinct phases of pain, allowing for mechanistic differentiation of test compounds.[25]

  • Acclimation: Place male Swiss Webster mice (20-25g) in individual Plexiglas observation chambers for at least 30 minutes to allow for acclimation to the testing environment.

  • Drug Administration: Administer BAA-HCl, reference drugs, or vehicle (0.9% saline) via intraperitoneal (i.p.) injection. This route ensures rapid systemic absorption.

  • Post-Dosing Period: Return the animals to their home cages for 30 minutes to allow for drug absorption and distribution to target sites.

  • Formalin Injection: After the post-dosing period, return the mice to the observation chambers. Gently restrain each mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation & Scoring: Immediately after injection, start a timer and record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.

    • Phase I Score: Cumulative time from 0 to 5 minutes post-injection.

    • Phase II Score: Cumulative time from 15 to 40 minutes post-injection.

  • Data Analysis: The analgesic effect is calculated as the percent inhibition of licking time compared to the vehicle-treated control group. Statistical significance is determined using a one-way ANOVA followed by a Dunnett's post-hoc test.

Conclusion and Future Directions

This comparative guide benchmarks 2-(Butylamino)acetamide hydrochloride as a promising novel analgesic candidate with a unique, dual-action profile.

  • Key Findings: BAA-HCl demonstrates potent, dose-dependent analgesic activity in models of acute thermal, spinal, and tonic chemical pain. Its efficacy is comparable to the centrally-acting analgesic Tramadol in thermal pain models. Crucially, its ability to inhibit both the neurogenic (Phase I) and inflammatory (Phase II) phases of the formalin test suggests a broad-spectrum activity that surpasses the individual profiles of Lidocaine and Celecoxib.

  • Mechanistic Hypothesis: The data support a primary mechanism of voltage-gated sodium channel blockade, likely responsible for its acute analgesic effects, combined with a secondary mechanism that modulates central pain processing, contributing to its efficacy in persistent pain states.

  • Therapeutic Potential: This dual-action profile suggests BAA-HCl could be effective in complex pain conditions where both nerve signaling and central sensitization are contributing factors, such as neuropathic pain or post-operative pain.

Further research is required to validate these findings. Future studies should focus on elucidating the precise molecular targets of the secondary mechanism, conducting more extensive safety and toxicology assessments, and evaluating efficacy in chronic pain models, such as those for neuropathic or osteoarthritic pain.[35][36]

References

  • Dr.Oracle. (2025, June 29). What is the mechanism of action of tramadol?
  • Dr.Oracle. (2025, September 9). How does lidocaine (a sodium channel blocker) work as a treatment for sodium channel blocker overdose?
  • PMC. (2020, April 24). A review of the mechanism of the central analgesic effect of lidocaine. [Link]

  • Charles River Laboratories. In Vivo Pain Models. [Link]

  • PMC. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lidocaine?[Link]

  • PMC. Full Opioid Agonists and Tramadol: Pharmacological and Clinical Considerations. [Link]

  • ResearchGate. (PDF) Tramadol synthesis and mechanism of action. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?[Link]

  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?[Link]

  • EBSCO. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters. [Link]

  • Wikipedia. Tramadol. [Link]

  • News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

  • Consensus. What are the mechanisms of action of Tramadol Hydrochloride in pain management?[Link]

  • Food and Drug Administration. CELEBREX celecoxib capsules Cardiovascular Risk. [Link]

  • Aragen Life Sciences. Animal Models for Pain Research | Neuropathic & Chronic Pain. [Link]

  • International Association for the Study of Pain (IASP). (2022, January 17). Animal Models for Translational Pain Research. [Link]

  • ResearchGate. Setting up for the block: The mechanism underlying lidocaine's use-dependent inhibition of sodium channels | Request PDF. [Link]

  • Melior Discovery. in vivo models of Pain, Anesthesia and Algesia. [Link]

  • Melior Discovery. Formalin-Induced Pain Model. [Link]

  • PubMed. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. [Link]

  • PubChem. Acetamide, 2-(butylamino)-N-(2-chloro-6-methylphenyl)-, Hydrochloride (1:1). [Link]

  • Frontiers. (2018, April 9). Analgesic Effects of Duloxetine on Formalin-Induced Hyperalgesia and Its Underlying Mechanisms in the CeA. [Link]

  • PMC. Preclinical Pain Research: Can we do Better?[Link]

  • PMC - NIH. Formalin Murine Model of Pain. [Link]

  • PMC. Pharmacokinetic pharmacodynamic modeling of analgesics and sedatives in children. [Link]

  • Palliative Care Network of Wisconsin. (2019, March 4). Opioid Pharmacokinetics. [Link]

  • Creative Biolabs. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. [Link]

  • Opast Publishing Group. (2016, October 12). Journal of Anesthesia & Pain Medicine. [Link]

  • PNAS. (2007, August 14). TRPA1 mediates formalin-induced pain. [Link]

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  • Cambridge University Press. (Chapter 32) Pharmacokinetics of opioids - Anesthetic Pharmacology. [Link]

  • Taylor & Francis. Tail flick test – Knowledge and References. [Link]

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  • Srini Chem. (2024, January 12). 2-(tert-Butylamino) acetic acid hydrochloride - 6939-23-7 Manufacturers. [Link]

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  • Semantic Scholar. (2023, June 30). Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-(Butylamino)acetamide hydrochloride

As scientific endeavors into novel drug development progress, the synthesis and handling of new chemical entities become routine. Among these, 2-(Butylamino)acetamide hydrochloride (CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

As scientific endeavors into novel drug development progress, the synthesis and handling of new chemical entities become routine. Among these, 2-(Butylamino)acetamide hydrochloride (CAS No. 91400-34-9) presents a specific set of handling requirements to ensure the safety of laboratory personnel and the integrity of research. This guide, developed by a Senior Application Scientist, provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and field-proven expertise.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of 2-(Butylamino)acetamide hydrochloride, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this chemical is GHS07, and the signal word is "Warning". This indicates that while the hazards are not acutely life-threatening, they can cause significant discomfort and potential injury with improper handling. The physical form of the compound is a powder, which necessitates measures to control dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-(Butylamino)acetamide hydrochloride. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1][2]To prevent contact with the eyes, which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat. Impervious clothing may be necessary for larger quantities.[1]To prevent skin contact, which can cause irritation. Gloves should be inspected before use and disposed of properly after handling.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH-approved particulate respirator is recommended.[1][2]To prevent inhalation of the powder, which may cause respiratory tract irritation.

It is crucial to handle this compound in accordance with good industrial hygiene and safety practices. Always wash hands before breaks and at the end of the workday.[2]

Operational Plan: Step-by-Step Handling Protocol

The following protocol outlines the safe handling of 2-(Butylamino)acetamide hydrochloride from receipt to use in an experimental setting.

prep Preparation handling Handling in Fume Hood prep->handling Transfer to Hood use Experimental Use handling->use Weighing & Solubilization decon Decontamination use->decon Post-Experiment disposal Waste Disposal decon->disposal Segregate Waste

Figure 1. Workflow for the safe handling of 2-(Butylamino)acetamide hydrochloride.

Step 1: Preparation

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Designate a specific area for handling, preferably within a chemical fume hood.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) to minimize movement in and out of the handling area.

Step 2: Handling in a Chemical Fume Hood

  • Always handle 2-(Butylamino)acetamide hydrochloride within a certified chemical fume hood to minimize inhalation exposure.

  • When weighing the powder, do so carefully to avoid generating dust. Use a draft shield if necessary.

  • If transferring the powder, use appropriate tools (e.g., a spatula) and avoid pouring, which can create airborne dust.

Step 3: Experimental Use

  • When dissolving the compound, add the solvent to the powder slowly to prevent splashing.

  • Keep containers with the compound tightly closed when not in use.[1]

Step 4: Decontamination

  • After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Remove and dispose of contaminated gloves properly.[2]

  • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(Butylamino)acetamide hydrochloride and any contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.

  • Solid Waste: Collect any unused 2-(Butylamino)acetamide hydrochloride powder and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Solutions containing 2-(Butylamino)acetamide hydrochloride should be collected in a designated, labeled container for hazardous liquid waste. Do not pour down the drain.[2]

  • Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

By adhering to these guidelines, researchers can safely handle 2-(Butylamino)acetamide hydrochloride, mitigating risks and fostering a secure and productive research environment.

References

  • Angene Chemical. (2021). Safety Data Sheet. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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